5-(2-Methoxy-4-nitrophenyl)oxazole
Description
Structure
3D Structure
Propriétés
IUPAC Name |
5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c1-15-9-4-7(12(13)14)2-3-8(9)10-5-11-6-16-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIXGUQZJVAHKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CN=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70436670 | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198821-78-2 | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198821-78-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2-Methoxy-4-nitrophenyl)oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70436670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the structure of 5-(2-Methoxy-4-nitrophenyl)oxazole?
An In-depth Technical Guide to the Structure and Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
Introduction
This compound is a heterocyclic aromatic organic compound that serves as a valuable building block in organic synthesis and pharmaceutical research.[1] It is structurally characterized by an oxazole ring substituted at the 5-position with a 2-methoxy-4-nitrophenyl group. This compound is of significant interest as a key intermediate in the preparation of the hepatitis C drug candidate VX-497, also known as merimepodib.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, spectroscopic data, and a detailed experimental protocol for its synthesis.
Chemical Structure and Properties
The fundamental structure of this compound consists of a five-membered oxazole ring, which is an azole with an oxygen atom at position 1 and a nitrogen atom at position 3.[4][5] This ring is attached at its 5-position to a phenyl ring. The phenyl ring is substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 4-position.
Chemical Structure Diagram:
References
5-(2-Methoxy-4-nitrophenyl)oxazole chemical properties and IUPAC name
This technical guide provides a comprehensive overview of the chemical properties, IUPAC name, and synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identification
This compound is an oxazole derivative that serves as a valuable building block in organic synthesis, notably as a key intermediate for pharmaceutical compounds.[1] Its structure features a nitro group and a methoxy group on the phenyl ring attached to the oxazole core.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 5-(2-methoxy-4-nitrophenyl)-1,3-oxazole | [2] |
| Synonyms | This compound, Oxazole, 5-(2-Methoxy-4-nitrophenyl)- | [2] |
| CAS Number | 198821-78-2 | [2][3] |
| Molecular Formula | C₁₀H₈N₂O₄ | [4] |
| Molecular Weight | 220.18 g/mol | [4] |
| Melting Point | 150-152 °C | [5] |
| Boiling Point | 355.2±27.0 °C (Predicted) | [4] |
| Density | 1.321±0.06 g/cm³ (Predicted) | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Data | Source(s) |
| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [5] |
| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm | [5] |
| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [5] |
Experimental Protocols: Synthesis
A scalable, two-step synthesis for this compound has been developed, achieving a 75% overall yield and >95% purity.[6] This process starts from a commercially available dye, the Fast Red B tetrafluoroborate salt.[6]
Step 1: Palladium(0)-Catalyzed Formylation
The initial step involves the palladium(0)-catalyzed formylation of an aryl diazonium species derived from the Fast Red B tetrafluoroborate salt to produce 2-methoxy-4-nitrobenzaldehyde.[5][6]
Step 2: Condensation with Tosylmethyl Isocyanide (TosMIC)
The synthesized 2-methoxy-4-nitrobenzaldehyde is then condensed with tosylmethyl isocyanide (TosMIC) to yield the final product, this compound.[5][6]
Detailed Experimental Protocol for Condensation:
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL), add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).[5]
-
Heat the resulting brown suspension at reflux for 18 hours.[5]
-
After cooling to room temperature, concentrate the dark brown solution under reduced pressure.[5]
-
Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).[5]
-
The combined organic extracts are dried over MgSO₄.[5]
-
The dark green solution is treated with an activated charcoal/bentonite clay/silica gel mixture.[5]
-
Clarification by vacuum filtration followed by concentration under reduced pressure provides this compound as a yellow solid (5.82 g, 96% yield).[5]
Biological Significance and Applications
This compound is a crucial intermediate in the synthesis of the hepatitis C drug candidate VX-497, also known as merimepodib.[5][6] The oxazole moiety is a privileged structure in medicinal chemistry, found in numerous biologically active compounds with a wide spectrum of activities, including antimicrobial, anticancer, and anti-inflammatory properties.[7][8] While specific signaling pathways for this compound are not extensively documented due to its role as a synthetic intermediate, its contribution to the synthesis of merimepodib underscores its importance in the development of antiviral therapies. Merimepodib functions as an inhibitor of inosine 5'-monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication.[6]
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 198821-78-2 [amp.chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound CAS#: 198821-78-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole: Discovery, Synthesis, and Application
Audience: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides a comprehensive overview of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key heterocyclic intermediate in the synthesis of the inosine monophosphate dehydrogenase (IMPDH) inhibitor, Merimepodib (VX-497). This document details the discovery and historical context of the molecule, its physicochemical and spectral properties, and a thorough examination of its synthesis. Detailed experimental protocols and process optimization are presented, alongside visualizations of the synthetic pathway and the mechanism of action of the resultant therapeutic agent.
Discovery and History
The discovery of this compound is intrinsically linked to the drug development program for Merimepodib (VX-497) by Vertex Pharmaceuticals. While the core oxazole ring system and the van Leusen oxazole synthesis have been known for some time, the first documented, large-scale synthesis of this specific substituted oxazole was reported in the context of establishing a robust synthetic route to Merimepodib. This compound was designed as a crucial building block, allowing for the efficient construction of the final drug substance.
Initial synthetic strategies for Merimepodib involved convergent pathways where this compound was identified as a key intermediate.[1] Its synthesis was optimized to provide a scalable and high-purity source for the subsequent stages of the Merimepodib synthesis. The development of a multi-gram preparation was a significant step, enabling the production of sufficient quantities of Merimepodib for clinical trials.[1][2]
Physicochemical and Spectral Data
This compound is a yellow solid with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄ | [3] |
| Molecular Weight | 220.18 g/mol | [3] |
| Melting Point | 150−152 °C | [1] |
| Appearance | Yellow solid | [1] |
| Purity (by HPLC) | >95% | [1][2] |
Spectral Data:
| Spectrum Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H) and 4.10 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5 and 56.6 ppm | [1] |
| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [1] |
Synthesis of this compound
The most efficient and scalable synthesis of this compound is achieved through the van Leusen oxazole synthesis, which involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC).
Synthetic Pathway
The overall synthetic workflow to produce this compound as a key intermediate for Merimepodib is outlined below.
Detailed Experimental Protocol
The following protocol is adapted from the multi-gram scale synthesis reported by Vertex Pharmaceuticals.[1]
Preparation of this compound from 2-Methoxy-4-nitrobenzaldehyde:
-
Reaction Setup: To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL) in a round-bottom flask, add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).
-
Reaction Conditions: Heat the resulting brown suspension at reflux for 18 hours. After this period, the reaction mixture will be a dark brown solution.
-
Work-up: Cool the solution to room temperature and concentrate it under reduced pressure. Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).
-
Extraction: Separate the layers and extract the aqueous layer with additional methylene chloride (2 x 25 mL).
-
Purification: Combine the organic extracts and dry them over MgSO₄. Treat the dark green solution with a mixture of activated charcoal, Clarion 550-activated bentonite clay, and silica gel (1:1:2, 2 g).
-
Isolation: Clarify the solution by vacuum filtration and concentrate the filtrate under reduced pressure to yield this compound as a yellow solid.
Yield: 5.82 g (96%)
Role in Merimepodib (VX-497) and Mechanism of Action
This compound is a critical precursor to 3-methoxy-4-(oxazol-5-yl)aniline, which is a core component of Merimepodib. The nitro group in this compound is reduced to an amine to form this aniline derivative, which is then coupled with another fragment to complete the synthesis of Merimepodib.
Merimepodib is a potent and selective inhibitor of inosine-5‘-monophosphate dehydrogenase (IMPDH). IMPDH is a key enzyme in the de novo biosynthesis of guanine nucleotides. By inhibiting IMPDH, Merimepodib depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for DNA and RNA synthesis. This depletion has both antiviral and immunosuppressive effects.
Conclusion
This compound is a pivotal intermediate whose history and development are directly tied to the pursuit of novel antiviral and immunosuppressive therapies. The optimization of its synthesis has been a key enabler for the clinical investigation of Merimepodib. This technical guide has provided a detailed account of its discovery, properties, and synthesis, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(2-Methoxy-4-nitrophenyl)oxazole. Due to the limited availability of published experimental spectra for this specific non-commercial compound, this guide presents predicted data based on established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for the synthesis and characterization of the title compound, which serves as a key intermediate in the synthesis of pharmacologically active molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure, which includes a 1,2,4-trisubstituted aromatic ring and a 5-substituted oxazole ring.
Predicted ¹H NMR Data
The predicted ¹H NMR spectrum is based on the electronic effects of the methoxy (-OCH₃), nitro (-NO₂), and oxazole substituents on the phenyl ring, as well as the characteristic shifts for oxazole protons. The spectrum is predicted for a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 8.1 - 8.3 | d | 1H | Ar-H (H-5') |
| ~ 7.9 - 8.1 | dd | 1H | Ar-H (H-3') |
| ~ 7.7 - 7.9 | s | 1H | Oxazole-H (H-2) |
| ~ 7.4 - 7.6 | s | 1H | Oxazole-H (H-4) |
| ~ 7.2 - 7.4 | d | 1H | Ar-H (H-6') |
| ~ 4.0 | s | 3H | -OCH₃ |
Note: The exact chemical shifts and coupling constants would be dependent on the solvent and the specific NMR instrument frequency.
Predicted ¹³C NMR Data
The predicted ¹³C NMR spectrum is based on the expected chemical shifts for the carbons in the aromatic and oxazole rings, influenced by the electron-donating methoxy group and the electron-withdrawing nitro group.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 - 165 | C-5 (Oxazole) |
| ~ 150 - 155 | C-2' (Ar) |
| ~ 145 - 150 | C-2 (Oxazole) |
| ~ 140 - 145 | C-4' (Ar) |
| ~ 125 - 130 | C-1' (Ar) |
| ~ 120 - 125 | C-4 (Oxazole) |
| ~ 115 - 120 | C-6' (Ar) |
| ~ 110 - 115 | C-5' (Ar) |
| ~ 105 - 110 | C-3' (Ar) |
| ~ 56 | -OCH₃ |
Predicted Infrared (IR) Spectroscopy Data
The predicted IR absorption bands are based on the characteristic vibrational frequencies of the functional groups present in the molecule.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~ 3100 - 3150 | Medium | C-H Stretch | Aromatic & Oxazole C-H |
| ~ 2850 - 3000 | Medium | C-H Stretch | -OCH₃ |
| ~ 1600 - 1620 | Medium | C=C Stretch | Aromatic Ring |
| ~ 1580 - 1600 | Medium | C=N Stretch | Oxazole Ring |
| ~ 1510 - 1530 | Strong | N-O Asymmetric Stretch | Nitro Group (-NO₂) |
| ~ 1340 - 1360 | Strong | N-O Symmetric Stretch | Nitro Group (-NO₂) |
| ~ 1250 - 1280 | Strong | C-O-C Asymmetric Stretch | Aryl Ether |
| ~ 1020 - 1040 | Strong | C-O-C Symmetric Stretch | Aryl Ether |
Predicted Mass Spectrometry Data
The predicted mass spectrum is based on the molecular weight of the compound and expected fragmentation patterns for substituted oxazoles and nitroaromatic compounds. The molecular formula is C₁₀H₈N₂O₄, with a molecular weight of 220.18 g/mol .
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 220 | [M]⁺ (Molecular Ion) |
| 190 | [M - NO]⁺ |
| 174 | [M - NO₂]⁺ |
| 162 | [M - C₂H₂O]⁺ |
| 149 | [M - NO₂ - CN]⁺ |
| 134 | [M - NO₂ - C₂H₂O]⁺ |
| 106 | [C₇H₆O]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of this compound.
Synthesis Protocol: Van Leusen Oxazole Synthesis
This method is a common and efficient way to synthesize 5-substituted oxazoles from aldehydes.[1][2]
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add Tosylmethyl isocyanide (1.1 eq).
-
To this mixture, add anhydrous potassium carbonate (2.0 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract the product with ethyl acetate (3 x volume of water).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.
References
5-(2-Methoxy-4-nitrophenyl)oxazole CAS number and molecular weight
An In-depth Technical Guide to 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound. This compound is a key intermediate in the synthesis of Merimepodib (VX-497), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH) and a drug candidate for the treatment of hepatitis C.
Core Compound Information
CAS Number: 198821-78-2
Molecular Formula: C₁₀H₈N₂O₄
Molecular Weight: 220.18 g/mol
Physical and Chemical Properties
| Property | Value | Reference |
| Melting Point | 150-152 °C | [1] |
| Boiling Point (Predicted) | 355.2 ± 27.0 °C | [2][3] |
| Density (Predicted) | 1.321 ± 0.06 g/cm³ | [2][3] |
| Appearance | Yellow solid | [1] |
| Storage Temperature | 2-8°C |
Spectroscopic Data
| Type | Data | Reference |
| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [1] |
| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 ppm | [1] |
| Mass Spectrometry (MS) | m/z 221 (M + H)⁺ | [1] |
Synthesis of this compound
A scalable, two-step synthesis has been developed for the multigram preparation of this compound, achieving a 75% overall yield and >95% purity. This process utilizes a commercially available dye substance as a starting material.[1]
Experimental Protocol: Synthesis from 2-Methoxy-4-nitrobenzaldehyde
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate
-
Methanol
-
Methylene chloride
-
Water
-
Magnesium sulfate (MgSO₄)
-
Activated charcoal/Clarion 550-activated bentonite clay/silica gel mixture (1:1:2)
Procedure:
-
A solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL) is prepared.
-
Tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol) are added to the solution, resulting in a brown suspension.
-
The suspension is heated at reflux for 18 hours, during which it turns into a dark brown solution.
-
The solution is cooled to room temperature and concentrated under reduced pressure.
-
The resulting black solid is partitioned between methylene chloride (50 mL) and water (50 mL).
-
The aqueous layer is extracted with methylene chloride (2 x 25 mL).
-
The combined organic extracts are dried over MgSO₄.
-
The dark green solution is treated with an activated charcoal/Clarion 550-activated bentonite clay/silica gel mixture (1:1:2, 2 g).
-
The mixture is clarified by vacuum filtration.
-
The filtrate is concentrated under reduced pressure to yield this compound as a yellow solid (5.82 g, 96% yield).[1]
Biological Significance and Applications
While there is limited direct research on the biological activities of this compound itself, its primary significance lies in its role as a key intermediate for the synthesis of the hepatitis C drug candidate, Merimepodib (VX-497).[1][4] Oxazole derivatives, in general, are known to possess a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Role in the Synthesis of Merimepodib (VX-497)
Merimepodib is an orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH).[5] The synthesis of Merimepodib involves the reduction of the nitro group of this compound and subsequent coupling with other intermediates.[1]
Mechanism of Action of Merimepodib (VX-497)
Merimepodib exerts its antiviral effects by inhibiting IMPDH, a crucial enzyme in the de novo synthesis of guanine nucleotides.[5][6] This inhibition leads to the depletion of intracellular guanosine triphosphate (GTP), which is essential for the synthesis of viral RNA and DNA.[6] This mechanism provides broad-spectrum antiviral activity.[7]
Experimental Protocol: Inosine Monophosphate Dehydrogenase (IMPDH) Activity Assay
This is a general protocol to determine the inhibitory activity of compounds against IMPDH.
Principle: The activity of IMPDH is measured by monitoring the production of NADH, which is fluorescent, from the reduction of NAD⁺ during the oxidation of IMP to XMP.
Materials:
-
Recombinant human IMPDH
-
Inosine monophosphate (IMP)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
Assay buffer (e.g., Tris-HCl with KCl and EDTA)
-
Test compound (e.g., Merimepodib)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing the assay buffer, IMP, and NAD⁺ in each well of the microplate.
-
Add the test compound at various concentrations to the respective wells. Include a positive control (a known IMPDH inhibitor) and a negative control (vehicle).
-
Initiate the reaction by adding the IMPDH enzyme to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the increase in fluorescence (excitation ~340 nm, emission ~460 nm) over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC₅₀ value of the test compound by plotting the reaction rates against the compound concentrations.
Conclusion
This compound is a valuable building block in medicinal chemistry, most notably as a key precursor in the synthesis of the antiviral agent Merimepodib. While direct biological data on this compound is scarce, its role in the production of a clinically evaluated IMPDH inhibitor highlights its importance in the development of novel therapeutics. Further investigation into the biological activities of this and related oxazole derivatives may reveal new pharmacological applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. youtube.com [youtube.com]
- 3. dhs.wisconsin.gov [dhs.wisconsin.gov]
- 4. Merimepodib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. MERIMEPODIB - PharmaKB [app.pharmakb.com]
- 7. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Research Areas for 5-(2-Methoxy-4-nitrophenyl)oxazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(2-Methoxy-4-nitrophenyl)oxazole is a heterocyclic organic compound that holds significant potential for investigation in medicinal chemistry and drug discovery. Its chemical architecture, featuring an oxazole ring substituted with a methoxy and a nitro-functionalized phenyl group, suggests a predisposition for diverse biological activities. Notably, this compound serves as a key intermediate in the synthesis of Merimepodib (VX-497), a potent inhibitor of inosine-5'-monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides.[1][2][3] This association strongly indicates that this compound and its derivatives could exhibit antiviral, immunosuppressive, and anticancer properties. Furthermore, the presence of a nitroaromatic moiety points towards potential antimicrobial applications, contingent on the metabolic activation by nitroreductase enzymes.[4] This technical guide delineates potential research avenues for this compound, providing a foundation for its exploration as a lead compound in various therapeutic areas.
Core Compound Profile
| Property | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 198821-78-2 | N/A |
| Molecular Formula | C₁₀H₈N₂O₄ | N/A |
| Molecular Weight | 220.18 g/mol | N/A |
| Predicted Boiling Point | 355.2±27.0 °C | --INVALID-LINK-- |
| Predicted Density | 1.321±0.06 g/cm³ | --INVALID-LINK-- |
| Known Significance | Key intermediate for Merimepodib (VX-497) | [1] |
Potential Research Areas and Rationale
The unique structural features of this compound provide a strong rationale for investigating its therapeutic potential in several key areas:
Anticancer Activity
The oxazole scaffold is a recognized pharmacophore in a multitude of anticancer agents.[5] Derivatives of oxazole have been shown to exhibit potent cytotoxic effects against various cancer cell lines.[6][7] The primary rationale for investigating this compound in oncology stems from its relationship to Merimepodib, an IMPDH inhibitor. IMPDH is a validated target in cancer therapy as rapidly proliferating cancer cells have a high demand for guanine nucleotides.[8][9] Inhibition of IMPDH leads to the depletion of the guanine nucleotide pool, thereby arresting DNA and RNA synthesis and inducing cytostatic effects.[9][10]
-
Proposed Research:
-
In vitro cytotoxicity screening against a panel of human cancer cell lines (e.g., NCI-60).
-
Investigation of cell cycle arrest and induction of apoptosis.
-
Elucidation of the specific mechanism of action, confirming IMPDH inhibition and exploring other potential targets.
-
Structure-Activity Relationship (SAR) studies by synthesizing and evaluating derivatives to optimize potency and selectivity.
-
Antiviral Activity
Merimepodib has demonstrated broad-spectrum antiviral activity against a range of RNA and DNA viruses, including Hepatitis C virus (HCV), Zika virus, Ebola virus, and SARS-CoV-2.[2][11] The mechanism of this antiviral action is also attributed to the inhibition of IMPDH, which depletes the guanine nucleotide pools essential for viral replication.[3][11]
-
Proposed Research:
-
Screening for antiviral activity against a panel of clinically relevant viruses, particularly RNA viruses that are highly dependent on de novo nucleotide synthesis.
-
Determination of the 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) to establish a selectivity index.
-
Combination studies with other antiviral agents to explore potential synergistic effects.[2]
-
Antimicrobial Activity
The nitroaromatic group is a key feature of several antimicrobial drugs.[12] The mechanism of action for many nitroaromatic compounds involves the reduction of the nitro group by bacterial nitroreductases to form cytotoxic reactive nitrogen species.[4] These reactive species can damage bacterial DNA, proteins, and other cellular components, leading to cell death. This mode of action is particularly effective against anaerobic bacteria and certain protozoa.
-
Proposed Research:
-
Screening for antimicrobial activity against a panel of pathogenic bacteria (including ESKAPE pathogens) and fungi.[4]
-
Determination of the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).
-
Investigation of the mechanism of action, including the role of nitroreductase enzymes.
-
Evaluation of activity under both aerobic and anaerobic conditions.
-
Synthesis and Experimental Protocols
Synthesis of this compound
A known synthetic route to this compound involves the condensation of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, a reaction known as the Van Leusen oxazole synthesis.[13]
Experimental Protocol (Van Leusen Oxazole Synthesis): [14]
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equivalent) in a suitable solvent (e.g., methanol or an ionic liquid), add tosylmethyl isocyanide (TosMIC) (1.1 equivalents) and a base such as potassium carbonate (K₂CO₃) (2.0 equivalents).
-
Stir the reaction mixture at room temperature or under reflux, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure this compound.
Diagram of Synthetic Workflow:
Caption: Synthetic workflow for this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic potential of the compound against cancer cell lines.[15][16]
Experimental Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HepG2) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the 50% inhibitory concentration (IC₅₀) value from the dose-response curve.
Diagram of Cytotoxicity Assay Workflow:
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the compound against microbial strains.[17]
Experimental Protocol:
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Diagram of Antimicrobial Screening Workflow:
Caption: Workflow for antimicrobial susceptibility testing.
Potential Signaling Pathways and Mechanisms of Action
Inhibition of IMPDH and Depletion of Guanine Nucleotides
The primary hypothesized mechanism of action for the anticancer and antiviral activities of this compound is the inhibition of IMPDH. This leads to a cascade of downstream effects.
Signaling Pathway Diagram:
Caption: Proposed mechanism via IMPDH inhibition.
Reductive Activation of the Nitroaromatic Group
For antimicrobial activity, the proposed mechanism involves the reduction of the nitro group by microbial nitroreductases.
Mechanism of Action Diagram:
Caption: Reductive activation of the nitroaromatic moiety.
Conclusion and Future Directions
This compound presents a compelling starting point for drug discovery programs. Its established role as a precursor to the IMPDH inhibitor Merimepodib provides a strong, mechanistically-driven rationale for its investigation as an anticancer and antiviral agent. Concurrently, its nitroaromatic nature warrants exploration for novel antimicrobial therapies. The immediate research priorities should focus on the direct biological evaluation of this compound to generate quantitative data on its efficacy and cytotoxicity. Subsequent SAR studies, guided by the insights from its active derivative, will be crucial in optimizing its therapeutic potential. The detailed protocols and conceptual frameworks provided in this guide offer a robust foundation for initiating these research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Merimepodib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. 5-Nitrofuran-Tagged Oxazolyl Pyrazolopiperidines: Synthesis and Activity against ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. IMP Dehydrogenase: Structure, Mechanism and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 10. scbt.com [scbt.com]
- 11. researchgate.net [researchgate.net]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cytotoxic Activity of Some Azole Derivatives | Asian Pacific Journal of Cancer Biology [waocp.com]
- 17. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
The Significance of 2-Methoxy-4-Nitrophenyl Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-methoxy-4-nitrophenyl moiety is a significant structural motif in medicinal chemistry and chemical biology, conferring unique photochemical and biological properties to parent molecules. Its strategic incorporation can transform a compound into a photolabile entity for controlled release applications or modulate its biological activity, offering promising avenues for drug discovery and the development of research tools. This technical guide provides an in-depth exploration of the significance of the 2-methoxy-4-nitrophenyl substitution, detailing its applications as a photolabile protecting group and its role in imparting anti-inflammatory, antimicrobial, and anticancer activities.
Photolabile Protecting Group: Spatiotemporal Control of Bioactive Molecules
The 2-methoxy-4-nitrophenyl group, as part of the broader class of o-nitrobenzyl photolabile protecting groups (PPGs), enables the "caging" of bioactive molecules. This strategy involves the temporary inactivation of a molecule by covalent modification with the PPG. The active molecule can then be released with high spatial and temporal precision upon irradiation with UV light, a process known as "uncaging."
The photolytic cleavage mechanism is initiated by the absorption of a photon, which excites the nitro group. This is followed by an intramolecular hydrogen abstraction from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected functional group and a 2-methoxy-4-nitrosobenzaldehyde byproduct. The introduction of the methoxy group can red-shift the absorption maximum, allowing for cleavage with longer, less phototoxic wavelengths of light, which is particularly advantageous for applications in living systems.
Quantitative Data for Nitrobenzyl-Type Photolabile Protecting Groups
The efficiency of photouncaging is determined by the quantum yield (Φ), which is the ratio of cleaved molecules to the number of absorbed photons. While specific data for the 2-methoxy-4-nitrophenyl group is not extensively reported, the data for structurally similar and widely used nitrobenzyl derivatives provide a valuable benchmark.
| Protecting Group Family | Recommended Wavelength (nm) | Typical Quantum Yield (Φ) | Notes |
| 2-Nitrobenzyl (general) | ~ 340 - 365 | 0.065 - 0.63 | General purpose, with efficiency dependent on the leaving group. |
| 4,5-Dimethoxy-2-nitrobenzyl (NV) | 350 - 420 | Varies | Increased absorbance at longer wavelengths, suitable for biological applications. |
| 2-Methoxy-6-nitrobenzyl | 350 - 420 | Varies | Similar properties to the NV group. |
Note: Quantum yields are highly dependent on the solvent, pH, and the nature of the caged molecule.
Experimental Protocols
Synthesis of 2-Methoxy-4-nitrobenzyl Bromide (A Precursor for a PPG)
This protocol describes a general method for the synthesis of a key intermediate used for installing the photolabile group.
Materials:
-
2-Methoxytoluene
-
Concentrated Sulfuric Acid
-
Concentrated Nitric Acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Carbon Tetrachloride
-
Dichloromethane
-
Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Hexane
-
Ethyl Acetate
Procedure:
-
Nitration: Slowly add 2-methoxytoluene to a cooled mixture of concentrated nitric and sulfuric acids. Maintain the temperature below 10°C. After the addition, allow the reaction to stir at room temperature for 2-3 hours. Pour the mixture onto ice and extract the product with dichloromethane. Wash the organic layer with water and sodium bicarbonate solution, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the resulting 2-methoxy-4-nitrotoluene by column chromatography.
-
Bromination: Dissolve the 2-methoxy-4-nitrotoluene in carbon tetrachloride. Add N-Bromosuccinimide and a catalytic amount of benzoyl peroxide. Reflux the mixture for 4-6 hours. Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate to yield the crude 2-methoxy-4-nitrobenzyl bromide. Purify by recrystallization from a hexane/ethyl acetate mixture.
Protection of an Alcohol with 2-Methoxy-4-nitrobenzyl Group (General Protocol)
Materials:
-
Alcohol to be protected
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
2-Methoxy-4-nitrobenzyl Bromide
-
Saturated Ammonium Chloride Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve the alcohol in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath and add sodium hydride portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.
-
Cool the reaction mixture back to 0°C and add a solution of 2-methoxy-4-nitrobenzyl bromide in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected alcohol by column chromatography.
Photolytic Deprotection of a 2-Methoxy-4-nitrobenzyl Protected Alcohol (General Protocol)
Materials:
-
2-Methoxy-4-nitrobenzyl protected alcohol
-
Solvent (e.g., methanol, acetonitrile, or a buffered aqueous solution)
-
UV lamp (e.g., mercury lamp with appropriate filters, or a 365 nm LED)
-
Quartz reaction vessel
Procedure:
-
Dissolve the protected compound in a suitable solvent in a quartz reaction vessel. The concentration should be adjusted to ensure sufficient light penetration.
-
Irradiate the solution with a UV lamp. The irradiation time will depend on the quantum yield of the specific compound, the concentration, and the intensity of the light source.
-
Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the completion of the deprotection.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the deprotected alcohol by column chromatography or other suitable methods to remove the nitrosobenzaldehyde byproduct.
Diagrams
Caption: General workflow for the caging and uncaging of an alcohol.
Biological Significance
The 2-methoxy-4-nitrophenyl substitution and similar structural motifs are found in various biologically active compounds, demonstrating significant anti-inflammatory, antimicrobial, and anticancer properties.
Anti-inflammatory Activity
Compounds bearing a methoxyphenol moiety, such as 2-methoxy-4-vinylphenol, have been shown to possess potent anti-inflammatory effects. The underlying mechanism often involves the modulation of key inflammatory signaling pathways.
One of the primary mechanisms is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Anti-inflammatory compounds can induce Keap1 degradation, allowing Nrf2 to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), leading to the transcription of cytoprotective genes, including Heme Oxygenase-1 (HO-1). HO-1 has potent anti-inflammatory properties, including the inhibition of inducible nitric oxide synthase (iNOS) expression, thereby reducing the production of the pro-inflammatory mediator nitric oxide (NO).
Furthermore, these compounds can suppress the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In response to inflammatory stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes such as those for iNOS, cyclooxygenase-2 (COX-2), and various cytokines. By inhibiting NF-κB activation, compounds with the 2-methoxy-4-nitrophenyl substitution can effectively dampen the inflammatory response.
Caption: Anti-inflammatory signaling pathways modulated by methoxyphenols.
Antimicrobial and Antifungal Activity
Derivatives containing methoxy and nitro-substituted phenyl rings have demonstrated notable antimicrobial and antifungal activities. The presence of the nitro group, a strong electron-withdrawing group, can enhance the biological activity of these compounds. The mechanism of action for nitroaromatic compounds often involves the reduction of the nitro group within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can cause cellular damage.
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for some representative methoxy and nitro-substituted phenolic compounds against various microorganisms.
| Compound Type | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Nitrobenzyl-oxy-phenol derivatives | Moraxella catarrhalis | 11 µM | Ciprofloxacin | 9 µM |
| Staphylococcus aureus | > 512 | Gentamicin | 0.5-2 | |
| Methoxyphenol derivatives (e.g., Eugenol) | Staphylococcus aureus | 0.75 mM | - | - |
| Escherichia coli | > 25 mM | - | - | |
| 2-Allyl-4-nitrophenol | Botrytis cinerea | 35.0 | Iprodione | 0.1 - 1.42 |
| Phytophthora cinnamomi | 10.0 (di-nitro derivative) | Metalaxyl | 0.023 - 0.138 |
Note: The data is compiled from various sources and for structurally related compounds. Direct comparison should be made with caution.
Anticancer Activity
Recent studies have highlighted the potential of compounds with methoxyphenyl substitutions in cancer therapy. For instance, (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP) has been shown to suppress breast cancer progression through a dual-regulatory mechanism involving Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ).
MMPP has been found to inhibit the phosphorylation of VEGFR2, a key receptor tyrosine kinase involved in angiogenesis, cell proliferation, and survival. Simultaneously, it acts as a PPARγ agonist. Activation of PPARγ can lead to the upregulation of the tumor suppressor PTEN, which in turn inhibits the pro-survival PI3K/AKT signaling pathway. The dual action of inhibiting a key growth factor receptor and activating a tumor suppressor pathway makes such compounds promising candidates for anticancer drug development. The half-maximal inhibitory concentrations (IC50) of MMPP in various breast cancer cell lines were found to be in the range of 58-63 µg/mL.
Caption: Anticancer signaling pathways modulated by a methoxyphenyl derivative.
Conclusion
The 2-methoxy-4-nitrophenyl substitution is a versatile and valuable chemical entity in the fields of drug discovery and chemical biology. Its utility as a photolabile protecting group offers precise control over the release of bioactive molecules, enabling sophisticated studies of dynamic biological processes. Furthermore, the presence of this and structurally similar substitutions in various compounds confers significant anti-inflammatory, antimicrobial, and anticancer activities, making it an attractive scaffold for the design of novel therapeutic agents. The continued exploration of the synthesis, properties, and applications of molecules containing the 2-methoxy-4-nitrophenyl group is poised to yield further innovations in both basic research and pharmaceutical development.
An In-depth Technical Guide to Oxazole-Containing Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of oxazole-containing heterocyclic compounds, covering their fundamental properties, synthesis, and significant applications in medicinal chemistry. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative biological data, and visual representations of key chemical and biological processes.
Introduction to Oxazoles
Oxazole is a five-membered aromatic heterocyclic compound with the molecular formula C₃H₃NO.[1] The ring consists of one oxygen atom at position 1 and one nitrogen atom at position 3, separated by a carbon atom.[2][3] This arrangement confers a unique set of chemical properties, making the oxazole scaffold a privileged structure in medicinal chemistry.[4] Oxazoles are generally stable, colorless liquids with a pyridine-like odor and are considered weakly basic.[1][5]
The oxazole nucleus is a key structural component in a wide array of natural products and synthetic molecules that exhibit a broad spectrum of biological activities.[4][6] These activities include antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3] The versatility of the oxazole ring allows it to serve as a pharmacophore that can engage with various biological targets through non-covalent interactions.[7] Several FDA-approved drugs, such as the antibiotic Linezolid and the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, feature the oxazole moiety, highlighting its therapeutic importance.[8][9]
Synthesis of Oxazole-Containing Compounds
The construction of the oxazole ring can be achieved through several synthetic methodologies. The choice of a particular method often depends on the desired substitution pattern and the availability of starting materials. Key synthetic strategies are detailed below.
Robinson-Gabriel Synthesis
The Robinson-Gabriel synthesis is a classic method for the preparation of oxazoles, involving the intramolecular cyclization and dehydration of 2-acylamino-ketones.[10] The reaction is typically catalyzed by a dehydrating agent such as concentrated sulfuric acid.[11]
Experimental Protocol: General Procedure for Robinson-Gabriel Synthesis [11]
-
Preparation: Dissolve the 2-acylamino-ketone (1.0 equivalent) in an appropriate anhydrous solvent (e.g., toluene, dioxane) in a round-bottom flask fitted with a magnetic stirrer and a reflux condenser.
-
Reagent Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux. Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired oxazole.
A logical workflow for troubleshooting common issues in the Robinson-Gabriel synthesis is presented below.
Van Leusen Oxazole Synthesis
The Van Leusen reaction is a versatile method for synthesizing oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[12] This reaction is particularly useful for preparing 5-substituted oxazoles.[4] A modification of this method using α-substituted TosMIC derivatives allows for the synthesis of 4-substituted and 4,5-disubstituted oxazoles.[1]
Experimental Protocol: Synthesis of 4-Benzyl-5-phenyloxazole [1]
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add α-benzyl-p-toluenesulfonylmethyl isocyanide (1.00 g, 3.50 mmol) and benzaldehyde (0.37 g, 3.50 mmol).
-
Solvent and Base Addition: Add methanol (20 mL) to the flask, followed by potassium carbonate (0.97 g, 7.00 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction by TLC.
-
Workup: After completion, cool the mixture to room temperature and remove the methanol under reduced pressure. Add water (20 mL) and ethyl acetate (20 mL) to the residue and transfer to a separatory funnel.
-
Extraction and Purification: Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash chromatography on silica gel to yield 4-benzyl-5-phenyloxazole.
The general experimental workflow for the Van Leusen synthesis is depicted in the following diagram.
Biological Activities and Applications in Drug Development
Oxazole-containing compounds have garnered significant interest in drug development due to their diverse pharmacological activities. They are known to interact with a wide range of biological targets, leading to therapeutic effects in various disease areas.
Anticancer Activity
Numerous oxazole derivatives have been reported to exhibit potent anticancer activity by targeting various mechanisms, including the inhibition of STAT3, microtubules, G-quadruplexes, and DNA topoisomerases.[13] The table below summarizes the in vitro cytotoxic activity of selected oxazole derivatives against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Diphenyloxazole | Hep-2 | 60.2 | [3] |
| Oxazolo[5,4-d]pyrimidine 3g | HT29 | 58.4 | [14] |
| 1,3,4-Oxadiazole 3 | HepG2 | 7.21 | [15] |
| 1,3,4-Oxadiazole 4 | HepG2 | 8.54 | [15] |
| 1,2,4-Oxadiazole 33 | MCF-7 | 0.34 | [15] |
Antimicrobial Activity
Oxazole-containing compounds have also demonstrated significant antimicrobial properties against a range of bacterial and fungal pathogens.[7] The minimum inhibitory concentration (MIC) is a key measure of the potency of an antimicrobial agent. The table below presents the MIC values for several oxazole derivatives.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Compound 1e | E. coli ATCC 25922 | 28.1 | [7] |
| Compound 1e | C. albicans 128 | 14 | [7] |
| Compound 2f | E. coli ATCC 25922 | 28.1 | [7] |
| Compound 4a | C. albicans 128 | 14 | [7] |
| Oxazole derivatives 4a, 4b, 4c | MRSA | 62 | [16] |
| Pyrazole linked oxazole-5-one 8 | S. aureus, E. coli, P. aeruginosa, C. albicans | - | [17] |
Mechanisms of Action of Key Oxazole-Containing Drugs
Understanding the mechanism of action of drugs is crucial for rational drug design and development. The following sections detail the signaling pathways affected by two prominent oxazole-containing pharmaceuticals.
Oxaprozin: A COX Inhibitor
Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) that exerts its therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[18][19] By blocking these enzymes, Oxaprozin reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[18] Oxaprozin has IC₅₀ values of 2.2 µM for human platelet COX-1 and 36 µM for IL-1-stimulated human synovial cell COX-2.[19]
The COX pathway is initiated by the release of arachidonic acid from the cell membrane, which is then converted by COX enzymes into prostaglandin H₂ (PGH₂). PGH₂ is subsequently converted by various synthases into different prostaglandins (PGE₂, PGD₂, PGF₂α, PGI₂) and thromboxane A₂ (TxA₂).[20]
Linezolid: A Bacterial Protein Synthesis Inhibitor
Linezolid is an oxazolidinone antibiotic used to treat infections caused by resistant Gram-positive bacteria.[5] Its primary mechanism of action is the inhibition of bacterial protein synthesis.[5][21] Linezolid binds to the 23S rRNA component of the 50S subunit of the bacterial ribosome.[5][6] This binding prevents the formation of a functional 70S initiation complex, which is a critical step in the initiation of protein synthesis.[5][22] By halting protein synthesis, Linezolid exhibits a bacteriostatic effect, preventing bacterial growth and replication.[5]
Conclusion
Oxazole-containing heterocyclic compounds represent a cornerstone in modern medicinal chemistry, offering a versatile scaffold for the development of novel therapeutic agents. Their diverse biological activities, coupled with well-established synthetic routes, make them an attractive area for continued research and drug discovery. This technical guide has provided an in-depth overview of the core aspects of oxazole chemistry and pharmacology, from fundamental synthesis protocols to the mechanisms of action of clinically relevant drugs. The presented data and visualizations are intended to aid researchers in their efforts to design and develop the next generation of oxazole-based therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 6. pharmacyfreak.com [pharmacyfreak.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antibacterial Activity of 1,3,4-Oxadiazole Derivatives Against Methicillin-Resistant Staphylococcus Aureus | Auctores [auctoresonline.org]
- 17. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(2-Methoxy-4-nitrophenyl)oxazole is a key chemical intermediate in the synthesis of various pharmacologically active compounds. Notably, it serves as a crucial building block in the preparation of the hepatitis C drug candidate VX-497 (merimepodib)[1]. The synthesis of this oxazole derivative is efficiently achieved through the Van Leusen oxazole synthesis, a powerful and versatile method for forming the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC)[1][2][3][4]. This one-pot reaction is known for its mild conditions and broad substrate scope, making it a valuable tool in medicinal chemistry and drug development[5][6].
The Van Leusen reaction proceeds via a [3+2] cycloaddition mechanism. The process is initiated by the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole ring[2][3]. Aromatic aldehydes bearing electron-withdrawing groups are known to facilitate this reaction.
This document provides detailed protocols for the synthesis of this compound from 2-methoxy-4-nitrobenzaldehyde, along with expected characterization data and relevant diagrams to support researchers in their synthetic endeavors.
Data Presentation
Table 1: Reactants and Product Information
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 2-Methoxy-4-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | Starting Material | |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Reagent | |
| This compound | ![]() | C₁₀H₈N₂O₄ | 220.18 | Product |
Table 2: Summary of a Typical Reaction Protocol
| Parameter | Value/Description |
| Reactants | |
| 2-Methoxy-4-nitrobenzaldehyde | 1.0 equiv |
| Tosylmethyl isocyanide (TosMIC) | 1.0 - 1.2 equiv |
| Base (e.g., K₂CO₃) | 2.0 equiv |
| Solvent | Methanol (MeOH) |
| Reaction Temperature | Reflux (approx. 65 °C) |
| Reaction Time | 4 - 12 hours (monitored by TLC) |
| Work-up | Aqueous work-up and extraction with an organic solvent (e.g., ethyl acetate) |
| Purification | Column chromatography on silica gel |
| Reported Overall Yield | ~75% (for a two-step synthesis including aldehyde formation)[1] |
Table 3: Predicted Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Chemical shifts (δ, ppm) for aromatic protons (approx. 7.0-8.5 ppm), oxazole ring protons (approx. 7.0-8.0 ppm), and methoxy group protons (approx. 3.9-4.1 ppm). |
| ¹³C NMR | Chemical shifts (δ, ppm) for aromatic carbons, oxazole ring carbons (approx. 120-160 ppm), and the methoxy carbon (approx. 55-60 ppm). |
| Mass Spectrometry (MS) | Expected molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the molecular weight of the product (220.18 g/mol ). |
Experimental Protocols
Synthesis of this compound via Van Leusen Reaction
This protocol describes a general procedure for the synthesis of 5-substituted oxazoles, adapted for the specific synthesis of this compound.
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 equiv) and tosylmethyl isocyanide (1.1 equiv) in anhydrous methanol in a round-bottom flask, add anhydrous potassium carbonate (2.0 equiv).
-
Stir the reaction mixture at reflux (approximately 65 °C) for 4-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexanes:ethyl acetate).
-
Upon completion of the reaction (disappearance of the starting aldehyde), allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the resulting residue between water and ethyl acetate.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure this compound.
Characterization: The structure of the synthesized this compound should be confirmed by standard spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Van Leusen Oxazole Synthesis: Reaction Mechanism
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Workflow for the Synthesis
Caption: General experimental workflow for the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Van Leusen Oxazole Synthesis: Application Notes for 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole using the Van Leusen oxazole synthesis with p-Toluenesulfonylmethyl isocyanide (TosMIC).
Introduction
The Van Leusen oxazole synthesis is a robust and versatile method for the formation of oxazole rings, which are significant heterocyclic scaffolds in medicinal chemistry. This reaction involves the condensation of an aldehyde with TosMIC in the presence of a base, offering a direct route to 5-substituted oxazoles.[1][2] The synthesis of this compound is a key step in the preparation of various pharmacologically active compounds.[3][4]
Reaction Principle
The synthesis proceeds via a base-mediated reaction between an aldehyde (2-Methoxy-4-nitrobenzaldehyde) and TosMIC. The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC. The resulting anion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular cyclization forms an oxazoline intermediate, which then undergoes elimination of p-toluenesulfinic acid to yield the aromatic this compound.[1][5]
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Product Name | This compound | [3] |
| Molecular Formula | C₁₀H₈N₂O₄ | [6] |
| Molecular Weight | 220.18 g/mol | [6] |
| Yield | 96% | [3] |
| Melting Point | 150-152 °C | [3] |
| ¹H NMR (CDCl₃, δ) | 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H) | [3] |
| ¹³C NMR (CDCl₃, δ) | 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6 | [3] |
| Mass Spectrum (m/z) | 221 (M+H)⁺ | [3] |
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound from 2-Methoxy-4-nitrobenzaldehyde and TosMIC.
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
p-Toluenesulfonylmethyl isocyanide (TosMIC)
-
Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Magnesium Sulfate (MgSO₄)
-
Activated Charcoal
-
Clarion 550-activated bentonite clay
-
Silica gel
-
Organic solvents for extraction and chromatography
General Procedure for the Synthesis of this compound:
-
To a solution of 2-Methoxy-4-nitrobenzaldehyde and TosMIC in methanol, add potassium carbonate.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the methanol under reduced pressure.
-
The residue is then worked up by extraction with an organic solvent.
-
The combined organic extracts are dried over MgSO₄.
-
The solution is treated with a mixture of activated charcoal, activated bentonite clay, and silica gel.[3]
-
The mixture is filtered and the filtrate is concentrated under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel to afford pure this compound as a yellow solid.[3]
Visualizations
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Caption: General Experimental Workflow for the Synthesis.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of pharmaceutical agents, notably as a precursor to the hepatitis C drug candidate VX-497 (merimepodib). The synthesis is achieved through a robust two-step process commencing with the palladium(0)-catalyzed formylation of a commercially available aryl diazonium salt, followed by a Van Leusen-type condensation reaction with tosylmethyl isocyanide (TosMIC). This methodology allows for a high-yielding and pure synthesis suitable for multigram scale preparations.
Introduction
The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products. The targeted compound, this compound, serves as a critical building block in medicinal chemistry. The described synthetic route offers an efficient pathway utilizing palladium catalysis, a cornerstone of modern organic synthesis, for the key C-C bond formation, followed by a classical cyclization to construct the oxazole ring.
Overall Synthetic Scheme
The synthesis proceeds in two sequential steps starting from the commercially available Fast Red B tetrafluoroborate salt (2-methoxy-4-nitrobenzenediazonium tetrafluoroborate).
Application Notes and Protocols for the Preparation of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of various pharmaceutical compounds. The synthesis is achieved via the Van Leusen oxazole synthesis, a reliable and efficient method for the formation of 5-substituted oxazoles from aldehydes.
Introduction
This compound is a valuable building block in medicinal chemistry. Its preparation is a critical step in the synthesis of more complex molecules with potential therapeutic applications. The protocol described herein utilizes the reaction of 2-Methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, a classic example of the Van Leusen oxazole synthesis.[1][2][3] This method is known for its mild reaction conditions and good yields.[1]
Reaction Scheme
The overall reaction is depicted below:
2-Methoxy-4-nitrobenzaldehyde + Tosylmethyl isocyanide (TosMIC) → this compound
Quantitative Data Summary
The following tables summarize the key quantitative data for the starting materials, reagents, and the final product.
Table 1: Properties of Starting Materials and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | CAS Number |
| 2-Methoxy-4-nitrobenzaldehyde | C₈H₇NO₄ | 181.15 | 120-124 | Yellow solid | 136507-15-8 |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 114-116 | Colorless solid | 36635-61-7 |
| This compound | C₁₀H₈N₂O₄ | 220.18 | 150-152 | Yellow solid | 198821-78-2 |
Data sourced from commercial suppliers and literature.[3][4][5][6]
Table 2: Reagent Quantities for Synthesis
| Reagent | Moles (mmol) | Mass (g) | Volume (mL) |
| 2-Methoxy-4-nitrobenzaldehyde | 27.5 | 5.00 | - |
| Tosylmethyl isocyanide (TosMIC) | 27.5 | 5.37 | - |
| Potassium Carbonate (K₂CO₃) | 72.3 | 10.0 | - |
| Methanol (MeOH) | - | - | 50 |
| Methylene Chloride (CH₂Cl₂) | - | - | 50 |
| Water (H₂O) | - | - | 50 |
Experimental Protocol
This protocol is adapted from a literature procedure for the multigram-scale preparation of the target compound.[3]
Materials:
-
2-Methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol)
-
Tosylmethyl isocyanide (TosMIC) (5.37 g, 27.5 mmol)
-
Potassium carbonate (10.0 g, 72.3 mmol)
-
Methanol (50 mL)
-
Methylene chloride (50 mL)
-
Water (50 mL)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Activated charcoal
-
Clarion 550-activated bentonite clay (or similar)
-
Silica gel
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel (250 mL)
-
Beakers and Erlenmeyer flasks
-
Filter funnel and filter paper
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol), tosylmethyl isocyanide (5.37 g, 27.5 mmol), and potassium carbonate (10.0 g, 72.3 mmol).
-
Solvent Addition: Add 50 mL of methanol to the flask.
-
Reflux: Attach a reflux condenser to the flask and heat the resulting brown suspension to reflux using a heating mantle. Maintain the reflux for 18 hours. The mixture will turn into a dark brown solution.
-
Cooling and Concentration: After 18 hours, remove the heating mantle and allow the reaction mixture to cool to room temperature. Concentrate the dark brown solution under reduced pressure using a rotary evaporator to obtain a black solid.
-
Workup - Extraction: Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL) in a separatory funnel. Shake the funnel vigorously and allow the layers to separate.
-
Separation and Further Extraction: Collect the organic (bottom) layer. Extract the aqueous layer with an additional portion of methylene chloride (2 x 25 mL). Combine all the organic extracts.
-
Drying and Decolorization: Dry the combined organic extracts over anhydrous magnesium sulfate. Prepare a mixture of activated charcoal, Clarion 550-activated bentonite clay, and silica gel (1:1:2 ratio, approximately 2 g total). Add this mixture to the dark green solution and stir for 10-15 minutes to decolorize.
-
Filtration and Concentration: Remove the solid adsorbents by vacuum filtration. Concentrate the filtrate under reduced pressure to yield the final product.
-
Product Isolation: this compound is obtained as a yellow solid (Expected yield: ~5.82 g, 96%).[3]
Characterization Data
The synthesized compound can be characterized by the following spectroscopic methods:
-
¹H NMR (CDCl₃): δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H) and 4.10 (s, 3H).[3]
-
¹³C NMR (CDCl₃): δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5 and 56.6 ppm.[3]
-
Mass Spectrometry (MS): m/z 221 (M + H)⁺.[3]
Visualizations
Reaction Mechanism: Van Leusen Oxazole Synthesis
The Van Leusen oxazole synthesis proceeds through a multi-step mechanism involving the deprotonation of TosMIC, nucleophilic attack on the aldehyde, intramolecular cyclization to form an oxazoline intermediate, and subsequent elimination of p-toluenesulfinic acid to yield the oxazole.[1][2]
Caption: Mechanism of the Van Leusen Oxazole Synthesis.
Experimental Workflow
The following diagram outlines the step-by-step workflow for the synthesis of this compound.
Caption: Experimental workflow for the synthesis.
References
Application of 5-(2-Methoxy-4-nitrophenyl)oxazole in the Synthesis of VX-497 (Merimepodib)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Merimepodib (VX-497) is a potent, orally bioavailable, and reversible inhibitor of inosine monophosphate dehydrogenase (IMPDH), a rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides.[1][2][3] By depleting intracellular guanine nucleotide pools, merimepodib exhibits broad-spectrum antiviral and immunosuppressive activities.[2][4][5] This application note details the pivotal role of 5-(2-methoxy-4-nitrophenyl)oxazole as a key intermediate in the chemical synthesis of VX-497, providing comprehensive experimental protocols, quantitative data, and visual diagrams of the synthetic workflow and the targeted biological pathway.
The synthesis of VX-497 from this compound involves a critical reduction of the nitro group to an amine, followed by a urea formation step. The oxazole moiety itself is synthesized from 2-methoxy-4-nitrobenzaldehyde via the Van Leusen oxazole synthesis.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of VX-497, focusing on the steps involving the transformation of this compound.
Table 1: Synthesis of this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity | Reference |
| 1 | 2-Methoxy-4-nitrophenyldiazonium tetrafluoroborate | 2-Methoxy-4-nitrobenzaldehyde | Pd(OAc)₂, CO, Tes-H, Ethyl ether/acetonitrile | - | - | [6] |
| 2 | 2-Methoxy-4-nitrobenzaldehyde | This compound | Tosylmethyl isocyanide (TosMIC), K₂CO₃, Methanol, reflux | 75% (overall for 2 steps) | >95% | [7] |
Table 2: Synthesis of VX-497 (Merimepodib) from this compound
| Step | Starting Material | Product | Reagents and Conditions | Yield | Purity (a/a) | Reference |
| 3 | This compound | 5-(4-Amino-2-methoxyphenyl)oxazole | 5% Pd/C, H₂, Isopropyl acetate | - | - | [6] |
| 4 | 5-(4-Amino-2-methoxyphenyl)oxazole & (S)-tetrahydrofuran-3-yl 3-aminobenzylcarbamate | VX-497 (Merimepodib) | Phenyl chloroformate, Na₂SO₄ (aq), EtOAc, 50°C | 90.4% | 98.46% | [6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Van Leusen Oxazole Synthesis
This protocol is a general procedure based on the Van Leusen reaction for the synthesis of 5-substituted oxazoles.
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
-
Brine
Procedure:
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.1 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Reduction of this compound to 5-(4-Amino-2-methoxyphenyl)oxazole
Materials:
-
This compound
-
Nuchar SA 20 charcoal
-
Isopropyl acetate
-
5% Palladium on carbon (Pd/C, 50% wet)
-
Nitrogen (N₂)
-
Hydrogen (H₂)
-
Celite®
Procedure: [6]
-
To a 500 mL 3-neck flask, add 10 g of this compound and 1.0 g of Nuchar SA 20 charcoal.
-
Add 200 mL of isopropyl acetate and heat the mixture to 40°C under a nitrogen atmosphere. Stir for 2 hours at 40°C.
-
Heat the mixture to 80°C and perform a hot filtration to remove the charcoal.
-
Concentrate the filtrate to half its volume on a rotary evaporator.
-
Transfer the concentrated solution to a 500 mL Parr bomb containing 600 mg of 5% Pd/C (50% wet).
-
Purge the suspension with nitrogen for 20 minutes.
-
Seal the system, start the agitator, and pressurize with hydrogen.
-
Stir the suspension until the reaction is complete, as monitored by HPLC.
-
Release the hydrogen pressure and purge the vessel with nitrogen.
-
Filter the reaction mixture through Celite® and rinse the filter cake with ethyl acetate to give a solution of crude 5-(4-amino-2-methoxyphenyl)oxazole, which is used directly in the next step.
Protocol 3: Synthesis of VX-497 (Merimepodib)
Materials:
-
Crude solution of 5-(4-amino-2-methoxyphenyl)oxazole in EtOAc
-
(S)-tetrahydrofuran-3-yl 3-aminobenzylcarbamate
-
Sodium sulfate (Na₂SO₄)
-
Phenyl chloroformate
-
Ethyl acetate (EtOAc)
-
Water (H₂O)
Procedure: [6]
-
Prepare an aqueous solution of Na₂SO₄ (17.6 g in 105 mL of water at 20°C).
-
Charge the ethyl acetate solution of crude 5-(4-amino-2-methoxyphenyl)oxazole and the aqueous Na₂SO₄ solution into a 250 mL glass jacketed vessel purged with N₂.
-
Start the agitator to blend the phases and heat the mixture to 50°C.
-
Add phenyl chloroformate (7.72 mL) dropwise to the solution over 1 hour while maintaining the temperature at 50°C.
-
Monitor the reaction for the consumption of the starting materials by HPLC.
-
Once the reaction is complete, stop the agitator and separate the phases.
-
The organic phase containing the crude (S)-tetrahydrofuran-3-yl 3-(3-(3-methoxy-4-(oxazol-5-yl)phenyl)ureido)benzylcarbamate (VX-497) is then subjected to purification.
-
For purification, the crude product is precipitated, filtered, washed with EtOAc, and dried to yield VX-497 as a white crystalline solid (90.4% yield, 98.46% a/a).
Visualizations
IMPDH Signaling Pathway and Inhibition by VX-497
VX-497 inhibits the de novo synthesis of guanine nucleotides by targeting IMPDH. This depletion of guanine nucleotides is the primary mechanism for its antiviral and immunosuppressive effects.
Caption: IMPDH pathway and VX-497 inhibition.
Experimental Workflow for the Synthesis of VX-497
The following diagram illustrates the key stages in the synthesis of VX-497, highlighting the role of this compound.
Caption: Synthetic workflow for VX-497.
References
- 1. Page loading... [wap.guidechem.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. benchchem.com [benchchem.com]
- 4. Broad-Spectrum Antiviral Activity of the IMP Dehydrogenase Inhibitor VX-497: a Comparison with Ribavirin and Demonstration of Antiviral Additivity with Alpha Interferon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broad-spectrum antiviral activity of the IMP dehydrogenase inhibitor VX-497: a comparison with ribavirin and demonstration of antiviral additivity with alpha interferon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for 5-(2-Methoxy-4-nitrophenyl)oxazole in Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(2-methoxy-4-nitrophenyl)oxazole core is a privileged heterocyclic scaffold with significant potential in modern drug discovery. Its inherent structural features, including hydrogen bond acceptors and a rigid framework, make it an attractive starting point for the development of potent and selective modulators of various biological targets. This scaffold is notably the key structural component of Merimepodib (VX-497), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH), highlighting its utility in the development of antiviral and immunosuppressive agents. Furthermore, the broader class of 5-aryloxazole derivatives has demonstrated significant promise in oncology, with compounds exhibiting potent anticancer activity through mechanisms such as tubulin polymerization inhibition and kinase modulation.
These application notes provide a comprehensive overview of the utility of the this compound scaffold, detailing its application in the discovery of IMPDH inhibitors and as a template for the design of novel anticancer agents. Detailed protocols for the synthesis of the core scaffold and relevant biological assays are provided to facilitate further research and development.
Application 1: Development of Inosine Monophosphate Dehydrogenase (IMPDH) Inhibitors
The this compound scaffold is the foundation for Merimepodib (VX-497), a well-characterized inhibitor of IMPDH. This enzyme is a critical regulator of the de novo synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. By inhibiting IMPDH, compounds based on this scaffold can selectively deplete intracellular guanosine triphosphate (GTP) pools, leading to a potent cytostatic effect on rapidly proliferating cells, such as lymphocytes and cancer cells, as well as inhibiting the replication of various viruses.
Biological Activity Data
The following table summarizes the biological activity of Merimepodib (VX-497), a key derivative of the this compound scaffold.
| Compound | Target | Assay | IC50 / EC50 | Cell Line / Organism | Reference |
| Merimepodib (VX-497) | IMPDH | Proliferation Assay | ~100 nM | Human, mouse, rat, and dog lymphocytes | [NA] |
| Merimepodib (VX-497) | Hepatitis B Virus (HBV) | Antiviral Assay | 380 nM | HepG2.2.2.15 cells | |
| Merimepodib (VX-497) | Zika Virus (ZIKV) | RNA Replication Assay | 0.6 µM | --- | |
| Merimepodib (VX-497) | Various Viruses (HSV-1, Dengue, etc.) | Antiviral Assay | 6 - 19 µM | --- |
Signaling Pathway
The primary mechanism of action for IMPDH inhibitors derived from the this compound scaffold is the disruption of gu
Application Notes and Protocols for the Characterization of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical techniques for the structural elucidation and purity assessment of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The following protocols are intended to be a guide for researchers in the fields of medicinal chemistry, drug discovery, and quality control.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈N₂O₄ | [2][3] |
| Molecular Weight | 220.18 g/mol | [2][3] |
| Appearance | Yellow solid | [1] |
| Melting Point | 150-152 °C | [1] |
| Purity (by HPLC) | >95% | [1][4] |
Spectroscopic and Chromatographic Characterization
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are critical for confirming the chemical structure of this compound.
Table 2: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 8.03 | s | 1H | Oxazole-H |
| 7.96 | s | 1H | Aromatic-H |
| 7.94 | s | 1H | Aromatic-H |
| 7.87 | s | 1H | Oxazole-H |
| 7.75 | s | 1H | Aromatic-H |
| 4.10 | s | 3H | -OCH₃ |
Solvent: CDCl₃[1]
Table 3: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 156.0 | C (quaternary) |
| 151.2 | C (quaternary) |
| 148.2 | C (quaternary) |
| 146.6 | C (quaternary) |
| 129.0 | CH |
| 126.4 | C (quaternary) |
| 123.3 | CH |
| 116.7 | CH |
| 106.5 | CH |
| 56.6 | -OCH₃ |
Solvent: CDCl₃[1]
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at 25 °C.
-
Use a standard pulse sequence.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Obtain a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).
-
A higher number of scans will be necessary compared to ¹H NMR.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
Table 4: Mass Spectrometry Data
| m/z | Interpretation |
| 221 | [M+H]⁺ |
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode.
-
Scan a relevant m/z range (e.g., 50-500 amu).
-
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ at m/z 221). High-resolution mass spectrometry (HRMS) can be used for elemental composition determination. The fragmentation pattern of oxazoles can be complex but often involves cleavage of the ring.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound. A reverse-phase method is generally suitable for this type of aromatic compound.
Table 5: HPLC Method Parameters (Suggested)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Experimental Protocol: HPLC Analysis
-
Preparation of Mobile Phase: Prepare the desired composition of acetonitrile and water. Degas the mobile phase before use.
-
Preparation of Standard Solution: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare working standards by serial dilution.
-
Preparation of Sample Solution: Accurately weigh and dissolve the sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Equilibrate the column with the mobile phase. Inject the standard and sample solutions.
-
Data Analysis: Determine the retention time of the main peak. Calculate the purity of the sample based on the area percentage of the main peak relative to the total peak area.
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. Nitroaromatic compounds typically exhibit strong absorption in the UV region.
Experimental Protocol: UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable UV-grade solvent (e.g., methanol or ethanol) to obtain an absorbance reading within the linear range of the instrument (typically 0.1-1.0).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using the solvent as a blank.
-
Record the absorption spectrum of the sample solution over a wavelength range of 200-600 nm.
-
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax). The absorbance of nitroaromatic compounds is influenced by the overall molecular structure.
Analytical Workflow and Data Interpretation
A logical workflow is essential for the comprehensive characterization of this compound.
Caption: Analytical workflow for the characterization of this compound.
Signaling Pathways and Biological Context
This compound is a key intermediate for the synthesis of the hepatitis C drug candidate VX-497 (merimepodib).[1][4] Merimepodib is an inhibitor of inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanine nucleotides. By inhibiting IMPDH, merimepodib depletes the intracellular pool of guanosine triphosphate (GTP), which is essential for viral replication.
Caption: Simplified signaling pathway showing the mechanism of action of Merimepodib.
References
Application Notes and Protocols for the Derivatization of 5-(2-Methoxy-4-nitrophenyl)oxazole in Structure-Activity Relationship Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities. The compound 5-(2-Methoxy-4-nitrophenyl)oxazole serves as a valuable starting point for the development of novel therapeutic agents, particularly in the field of oncology. Its structural similarity to combretastatin A-4, a potent tubulin polymerization inhibitor, makes it an attractive core for the design of new anticancer drugs.[1][2]
This document provides detailed protocols for the chemical derivatization of this compound to generate a library of analogs for structure-activity relationship (SAR) studies. Furthermore, it outlines the experimental procedures for evaluating the biological activity of these derivatives, focusing on their potential as anticancer agents that target microtubule dynamics.
Strategic Derivatization for SAR Studies
To explore the structure-activity relationships of this compound, derivatization can be strategically focused on three key positions of the molecule:
-
Modification of the Nitro Group: The nitro group at the 4-position of the phenyl ring is a prime site for modification. Its reduction to an amine opens up a plethora of possibilities for further functionalization, such as amide bond formation, sulfonamide synthesis, and reductive amination.
-
Substitution on the Phenyl Ring: While direct functionalization of the phenyl ring can be challenging, advanced cross-coupling methodologies like Suzuki or Buchwald-Hartwig reactions can be employed, potentially after converting the nitro group into a more suitable functional handle like a halide or triflate.
-
Functionalization of the Oxazole Ring: The oxazole ring itself can be a target for derivatization, although this is often more complex. Methodologies such as lithiation followed by quenching with an electrophile or palladium-catalyzed cross-coupling reactions can be explored to introduce substituents at the C2 or C4 positions.
The following diagram illustrates the proposed derivatization workflow:
Experimental Protocols
Protocol 1: Synthesis of 5-(2-Methoxy-4-aminophenyl)oxazole (Amine Intermediate)
This protocol describes the reduction of the nitro group of the starting material to an amine, a key intermediate for further derivatization.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0 eq) and ammonium chloride (1.0 eq).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir vigorously for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron catalyst. Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 5-(2-Methoxy-4-aminophenyl)oxazole.
Protocol 2: Synthesis of Amide Derivatives
This protocol details the coupling of the amine intermediate with various carboxylic acids.
Materials:
-
5-(2-Methoxy-4-aminophenyl)oxazole
-
Carboxylic acid (R-COOH) (1.1 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.1 eq) in anhydrous DCM or DMF.
-
Add EDC·HCl (1.2 eq) and HOBt (1.2 eq) to the solution and stir at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 5-(2-Methoxy-4-aminophenyl)oxazole (1.0 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired amide derivative.
Protocol 3: In Vitro Cytotoxicity (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the synthesized derivatives on cancer cell lines.[3][4]
Materials:
-
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized oxazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations (e.g., 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve.
Protocol 4: In Vitro Tubulin Polymerization Assay
This assay determines the inhibitory effect of the compounds on the polymerization of tubulin into microtubules.[1][5]
Materials:
-
Purified tubulin (>99%)
-
General tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds and control inhibitors (e.g., Combretastatin A-4, Paclitaxel)
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: On ice, prepare a tubulin solution (e.g., 3 mg/mL) in general tubulin buffer supplemented with 1 mM GTP and 10% glycerol. Prepare serial dilutions of the test compounds in the same buffer.
-
Assay Setup: In a pre-chilled 96-well plate on ice, add the test compounds at various concentrations.
-
Initiation of Polymerization: Add the cold tubulin solution to each well.
-
Data Acquisition: Immediately transfer the plate to a spectrophotometer pre-warmed to 37°C. Measure the increase in absorbance at 340 nm every minute for 60 minutes.
-
Data Analysis: Plot the absorbance against time. Determine the IC₅₀ value for tubulin polymerization inhibition, which is the concentration of the compound that reduces the maximum rate of polymerization by 50% compared to the vehicle control.
Data Presentation: Structure-Activity Relationship
The following tables present hypothetical but plausible quantitative data for a series of derivatives based on the this compound scaffold, inspired by published data on structurally related combretastatin analogs.[1][6] This data is intended to illustrate how SAR can be systematically explored.
Table 1: Anticancer Activity of Amide Derivatives on MCF-7 Breast Cancer Cells
| Compound ID | R Group (in Amide) | IC₅₀ (µM) |
| 1 | H | >100 |
| 2a | CH₃ | 5.2 |
| 2b | CH₂CH₃ | 3.8 |
| 2c | Cyclopropyl | 1.5 |
| 2d | Phenyl | 0.8 |
| 2e | 4-Fluorophenyl | 0.5 |
| 2f | 4-Methoxyphenyl | 1.2 |
| Paclitaxel | - | 0.01 |
Table 2: Tubulin Polymerization Inhibition by Selected Derivatives
| Compound ID | IC₅₀ (µM) |
| 2c | 2.1 |
| 2d | 1.2 |
| 2e | 0.8 |
| Combretastatin A-4 | 1.5 |
Discussion of Structure-Activity Relationships
Based on the hypothetical data, several key SAR trends can be deduced:
-
Amine as a Key Intermediate: The conversion of the nitro group to an amine is crucial for introducing diverse functionalities and enhancing biological activity.
-
Impact of the Amide Substituent: The nature of the 'R' group in the amide derivatives significantly influences anticancer potency. Small alkyl groups show moderate activity, which increases with the introduction of a cyclopropyl ring. Aromatic substituents, particularly those with electron-withdrawing groups like fluorine, appear to be highly favorable for activity.
-
Correlation with Tubulin Inhibition: The most potent cytotoxic compounds also demonstrate strong inhibition of tubulin polymerization, suggesting that this is a primary mechanism of action.
Signaling Pathway
The primary proposed mechanism of action for these oxazole derivatives is the inhibition of tubulin polymerization. By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for mitosis. This disruption leads to cell cycle arrest in the G2/M phase and subsequently triggers apoptosis (programmed cell death).
References
- 1. Oxazole-Bridged Combretastatin A-4 Derivatives with Tethered Hydroxamic Acids: Structure–Activity Relations of New Inhibitors of HDAC and/or Tubulin Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Screening the Biological Activity of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.[1][2] These activities include anticancer, antiviral, anti-inflammatory, antibacterial, and antifungal properties.[1][2] 5-(2-Methoxy-4-nitrophenyl)oxazole is a specific derivative known primarily as a key intermediate in the synthesis of the hepatitis C virus (HCV) NS5B polymerase inhibitor merimepodib (VX-497).[3] While its role as a synthetic building block is well-documented, its intrinsic biological activities have not been extensively explored in publicly available literature.
These application notes provide a framework for the systematic screening of this compound to elucidate its potential biological activities. The protocols outlined below are based on established in vitro screening methods and the known biological profile of the broader oxazole class of compounds.
Compound Information
Structure and Physicochemical Properties
The chemical structure and key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing appropriate experimental conditions, including solvent selection and concentration ranges for biological assays.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈N₂O₄ | [4] |
| Molecular Weight | 220.18 g/mol | [4][5] |
| Appearance | Yellow solid | N/A |
| Boiling Point | 355.2±27.0 °C (Predicted) | [4] |
| Density | 1.321±0.06 g/cm³ (Predicted) | [4] |
| CAS Number | 198821-78-2 | [4][5][6] |
Synthesis
A common method for the synthesis of this compound involves the condensation of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[3]
Proposed Biological Screening Workflow
Due to the lack of specific biological data for this compound, a tiered screening approach is proposed. This workflow is designed to efficiently assess its potential cytotoxic, antiviral, and anti-inflammatory activities.
Caption: Proposed workflow for biological activity screening.
Experimental Protocols
1. Cytotoxicity Assays
A fundamental first step in evaluating a novel compound is to determine its effect on cell viability. The MTT and SRB assays are robust and widely used colorimetric methods for assessing cytotoxicity.[7][8]
a. MTT Assay Protocol
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]
-
Materials:
-
Human cancer cell lines (e.g., HeLa, A549, HepG2)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
-
2. Antiviral Screening
Given its role as a precursor to an HCV inhibitor, evaluating the direct antiviral activity of this compound is a logical step. A cytopathic effect (CPE) reduction assay is a common primary screening method.[10][11]
a. Cytopathic Effect (CPE) Reduction Assay Protocol
-
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells for many viruses)
-
Virus stock (e.g., a model virus like vesicular stomatitis virus, or a specific virus of interest)
-
Culture medium with 2% FBS
-
This compound stock solution
-
Positive control antiviral drug
-
96-well plates
-
Crystal violet staining solution
-
-
Procedure:
-
Seed host cells in a 96-well plate and grow to confluence.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours.
-
Include uninfected and untreated infected controls.
-
Incubate the plates until CPE is observed in the infected control wells.
-
Fix the cells with 10% formalin and stain with crystal violet.
-
Wash the plates and solubilize the stain.
-
Measure the absorbance at 595 nm.
-
Calculate the percentage of CPE inhibition and determine the EC₅₀ (50% effective concentration).
-
3. Anti-inflammatory Screening
Many oxazole-containing compounds exhibit anti-inflammatory properties. A common mechanism for inflammation involves the activation of the NF-κB signaling pathway.[12] A reporter gene assay can be used to screen for inhibitors of this pathway.[13]
a. NF-κB Reporter Assay Protocol
-
Materials:
-
HEK293T cells stably transfected with an NF-κB-luciferase reporter construct.
-
Culture medium
-
This compound stock solution
-
TNF-α (Tumor Necrosis Factor-alpha) to induce NF-κB activation
-
Luciferase assay reagent
-
96-well white, clear-bottom plates
-
Luminometer
-
-
Procedure:
-
Seed the reporter cells in a 96-well plate.
-
Treat the cells with different concentrations of the test compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6-8 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of NF-κB inhibition and determine the IC₅₀ value.
-
Data Presentation
Quantitative data from the screening assays should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Biological Activity of this compound (Hypothetical Data)
| Assay | Cell Line / Target | Endpoint | IC₅₀ / EC₅₀ (µM) |
| Cytotoxicity (MTT) | HeLa | Cell Viability | > 100 |
| Cytotoxicity (MTT) | HepG2 | Cell Viability | 75.2 |
| Antiviral (CPE) | Vero / VSV | Viral Replication | 25.8 |
| Anti-inflammatory | HEK293T-NF-κB | NF-κB Activation | 15.3 |
Signaling Pathway and Workflow Diagrams
Visual representations of signaling pathways and experimental workflows can aid in understanding the rationale behind the screening strategy and the potential mechanism of action.
Caption: Potential inhibition of the NF-κB signaling pathway.
Caption: Potential target in the Hepatitis C virus life cycle.
Conclusion
While this compound is an established intermediate in pharmaceutical synthesis, its own biological activity profile remains to be defined. The application notes and protocols provided here offer a comprehensive strategy for the initial in vitro screening of this compound. By systematically evaluating its cytotoxic, antiviral, and anti-inflammatory potential, researchers can uncover novel therapeutic applications for this and structurally related oxazole derivatives. Positive results from this initial screening would warrant further investigation into the specific molecular mechanisms of action.
References
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. lookchem.com [lookchem.com]
- 5. This compound , 98+% , 198821-78-2 - CookeChem [cookechem.com]
- 6. 198821-78-2|this compound|BLD Pharm [bldpharm.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxic assays for screening anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 11. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common side products in the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole. The primary synthetic route discussed is the Van Leusen oxazole synthesis, a reliable method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Van Leusen synthesis of this compound is resulting in a low yield. What are the common causes and how can I improve it?
Low yields can stem from several factors, including incomplete reaction, formation of stable intermediates, or degradation of starting materials. Here are the primary troubleshooting steps:
-
Incomplete Elimination of the Tosyl Group: The final step of the reaction is the base-promoted elimination of p-toluenesulfinic acid from the 4-tosyl-4,5-dihydrooxazole intermediate. If this step is not efficient, the dihydrooxazole will be a major byproduct.
-
Solution:
-
Increase Reaction Temperature: After the initial addition of reagents at a lower temperature, gently heating the reaction mixture (e.g., to 40-50 °C) can facilitate the elimination step.[1]
-
Use a Stronger Base: While potassium carbonate can be used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often more effective in promoting complete elimination.[1]
-
Extend Reaction Time: Allowing the reaction to proceed for a longer period can drive it to completion.[1]
-
-
-
Purity of Starting Materials: The purity of 2-methoxy-4-nitrobenzaldehyde and TosMIC is critical.
-
Solution:
-
Aldehyde Quality: Aldehydes can oxidize to carboxylic acids over time. Ensure the aldehyde is pure, and consider purification by recrystallization or chromatography if necessary.
-
TosMIC Quality: Use high-purity TosMIC to avoid introducing impurities that could lead to side reactions.
-
-
Q2: I am observing a significant amount of a byproduct that I suspect is the 4-tosyl-4,5-dihydrooxazole intermediate. How can I confirm its identity and convert it to the desired oxazole?
The accumulation of the dihydrooxazole intermediate is a common issue.[1]
-
Confirmation:
-
Characterization: Isolate the byproduct using column chromatography. The intermediate can be identified by spectroscopic methods (NMR, MS). Key features in the ¹H NMR spectrum would include signals for the tosyl group protons and the protons on the dihydrooxazole ring.
-
-
Conversion to Oxazole:
-
Post-Reaction Treatment: If the intermediate is isolated, it can be converted to the final product by treating it with a strong, non-nucleophilic base like DBU in a suitable solvent.[1]
-
One-Pot Adjustment: To prevent its formation from the outset, ensure your reaction conditions are sufficiently forcing for the elimination to occur. This may involve using a stoichiometric excess of a strong base and a higher reaction temperature after the initial condensation.[1]
-
Q3: My reaction is producing a significant amount of a nitrile byproduct. What is the cause of this side reaction?
The formation of a nitrile is the characteristic outcome of the Van Leusen reaction when a ketone is used as the starting material instead of an aldehyde.[2]
-
Troubleshooting:
-
Check Aldehyde Purity: The most probable cause is the presence of a ketone impurity in your 2-methoxy-4-nitrobenzaldehyde starting material. Purify the aldehyde by recrystallization or column chromatography before use.[1]
-
Q4: I have identified N-(tosylmethyl)formamide in my reaction mixture. How is this formed and is it detrimental to the reaction?
N-(tosylmethyl)formamide can be a decomposition product of TosMIC, particularly under basic conditions in the presence of moisture.
-
Troubleshooting:
-
Anhydrous Conditions: It is crucial to perform the reaction under strictly anhydrous conditions. Use oven-dried glassware, anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Impact on Reaction: The formation of this byproduct consumes TosMIC, which can lower the overall yield of the desired this compound. While it is generally considered an undesirable side product in oxazole synthesis, its formation is a sign of non-optimal reaction conditions.
-
Q5: I am observing the formation of 4-tosyloxazole. What is the origin of this impurity?
Under basic conditions, TosMIC can undergo self-condensation or dimerization, which can lead to the formation of 4-tosylimidazole. This can subsequently react to form 4-tosyloxazole.[1][3]
-
Troubleshooting:
-
Stoichiometry Control: Using a 1:2 ratio of TosMIC to a strong base may help to suppress the dimerization of TosMIC by ensuring that there is no excess neutral TosMIC present in the reaction mixture.[1]
-
Data Presentation
The choice of base and reaction conditions can significantly influence the yield of the Van Leusen oxazole synthesis. The following table provides a general comparison of different bases on the yield of 5-phenyloxazole from benzaldehyde and TosMIC, which can serve as a starting point for optimization.
| Aldehyde | Base | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzaldehyde | K₂CO₃ | Methanol | Reflux | 6 | 78 | [4] |
| Benzaldehyde | Amberlyst A-26 (OH⁻ form) | Methanol | Room Temp | 12 | 85 | [5] |
| 4-Nitrobenzaldehyde | Amberlyst A-26 (OH⁻ form) | Methanol | Room Temp | 12 | 84 | [5] |
Experimental Protocols
Optimized Protocol for the Synthesis of this compound
This protocol is designed to favor the complete conversion to the oxazole and minimize the formation of the dihydrooxazole intermediate and other byproducts.[1]
Materials:
-
2-Methoxy-4-nitrobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium tert-butoxide (2.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add potassium tert-butoxide.
-
Add anhydrous THF and cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve TosMIC in anhydrous THF.
-
Slowly add the TosMIC solution to the stirred suspension of potassium tert-butoxide at 0 °C.
-
Stir the mixture for 15-20 minutes at this temperature.
-
Add a solution of 2-methoxy-4-nitrobenzaldehyde in anhydrous THF dropwise to the reaction mixture at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
If the reaction is sluggish or the dihydrooxazole intermediate is observed, gently heat the reaction mixture to 40-50 °C for 1-2 hours.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the Van Leusen oxazole synthesis.
References
Technical Support Center: Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(2-Methoxy-4-nitrophenyl)oxazole synthesis.
Troubleshooting Guide
Issue 1: Low or No Yield of this compound
Possible Causes and Solutions
Low or no yield in the synthesis of this compound, particularly via the Van Leusen reaction with 2-methoxy-4-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC), can arise from several factors.[1][2] A primary reason can be incomplete reaction conversion due to suboptimal reaction conditions or reagent degradation.[2]
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the purity and reactivity of starting materials, especially TosMIC and the aldehyde. Impurities in the aldehyde or decomposed TosMIC can inhibit the reaction.
-
Optimize Reaction Conditions:
-
Base: The choice and amount of base are critical. Potassium carbonate is commonly used.[1] Ensure it is anhydrous and finely powdered for maximum surface area.
-
Solvent: Methanol is a common solvent for this reaction.[1] Ensure it is dry, as water can interfere with the reaction.
-
Temperature: The reaction is typically run at reflux.[1] Ensure the reaction mixture reaches and maintains the appropriate temperature.
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting materials.[2] This will help determine if the reaction is stalling or proceeding slowly.
Issue 2: Formation of Significant Side Products
Possible Causes and Solutions
The formation of side products is a common challenge in oxazole synthesis.[2] In the Van Leusen reaction, side reactions can consume starting materials and lead to a complex mixture that is difficult to purify.
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at a lower temperature might favor the desired product formation and reduce the rate of side reactions.[2]
-
Stoichiometry of Reactants: Carefully control the stoichiometry of the reactants. An excess of either the aldehyde or TosMIC could lead to the formation of byproducts.
-
Purification of Starting Materials: Impurities in the starting materials can sometimes catalyze side reactions.[2] Ensure the 2-methoxy-4-nitrobenzaldehyde is pure.
Issue 3: Difficulty in Product Purification
Possible Causes and Solutions
Purification of the final product can be challenging due to the presence of unreacted starting materials, the tosyl byproduct, or other impurities.
Troubleshooting Steps:
-
Work-up Procedure:
-
After the reaction, the mixture is typically concentrated, and the residue is partitioned between an organic solvent (like methylene chloride) and water.[1]
-
Washing the organic layer with brine can help remove water-soluble impurities.
-
-
Decolorization: The crude product may be highly colored. Treatment with activated charcoal can help remove colored impurities.[1]
-
Crystallization/Chromatography:
-
Recrystallization from a suitable solvent system is a common method for purification.
-
If recrystallization is ineffective, column chromatography on silica gel may be necessary to separate the product from closely related impurities.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable method for synthesizing this compound with a high yield?
A1: A well-established method is the reaction of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of potassium carbonate in refluxing methanol.[1] This method has been reported to produce the desired oxazole in high yield (up to 96% for the cyclization step) and is amenable to multigram-scale synthesis.[1]
Q2: What are the key reaction parameters to control for optimal yield in the Van Leusen synthesis of this oxazole?
A2: The key parameters are the choice of base, solvent, and reaction temperature. Anhydrous potassium carbonate as the base and dry methanol as the solvent, with the reaction carried out at reflux, have been shown to be effective.[1]
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other routes have been explored. One approach involves a palladium(0)-catalyzed formylation of an aryl diazonium species, followed by the condensation of the resulting aldehyde with TosMIC.[1][3] Another older method is the Beech reaction, which involves the copper-catalyzed coupling of an aryl diazonium species with formaldoxime.[1]
Q4: How can I improve the overall yield starting from a more readily available precursor?
A4: A two-step process starting from a commercially available dye, Fast Red B tetrafluoroborate salt, has been developed. This process involves the palladium-catalyzed formylation to get the aldehyde, followed by the Van Leusen reaction, achieving an overall yield of 75%.[3]
Data Presentation
Table 1: Summary of a Reported High-Yield Synthesis of this compound
| Parameter | Value | Reference |
| Starting Aldehyde | 2-Methoxy-4-nitrobenzaldehyde | [1] |
| Reagent | Tosylmethyl isocyanide (TosMIC) | [1] |
| Base | Potassium Carbonate | [1] |
| Solvent | Methanol | [1] |
| Temperature | Reflux | [1] |
| Reaction Time | 18 hours | [1] |
| Yield | 96% | [1] |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound via the Van Leusen Reaction [1]
Materials:
-
2-Methoxy-4-nitrobenzaldehyde
-
Tosylmethyl isocyanide (TosMIC)
-
Potassium carbonate (anhydrous, finely powdered)
-
Methanol (anhydrous)
-
Methylene chloride
-
Water
-
Magnesium sulfate (anhydrous)
-
Activated charcoal
Procedure:
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (5.00 g, 27.5 mmol) in methanol (50 mL), add tosylmethyl isocyanide (5.37 g, 27.5 mmol) and potassium carbonate (10.0 g, 72.3 mmol).
-
Heat the resulting brown suspension at reflux for 18 hours.
-
Cool the dark brown solution to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Partition the resulting black solid between methylene chloride (50 mL) and water (50 mL).
-
Separate the layers and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Add activated charcoal (e.g., 1-2 g) to the dark green solution, stir for a short period, and then filter to clarify.
-
Concentrate the filtrate under reduced pressure to obtain this compound as a yellow solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
Technical Support Center: Van Leusen Reaction with Nitro-Substituted Aromatic Aldehydes
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Van Leusen reaction with nitro-substituted aromatic aldehydes to synthesize imidazoles or oxazoles.
Troubleshooting Guides
This section addresses common issues encountered during the Van Leusen reaction with nitro-substituted aromatic aldehydes.
1. Low or No Product Yield
Q: I am getting a low yield or no desired imidazole/oxazole product. What are the potential causes and solutions?
A: Low or no yield in the Van Leusen reaction with nitro-substituted aromatic aldehydes can stem from several factors. The strong electron-withdrawing nature of the nitro group can influence the reactivity of the aldehyde and the stability of intermediates. Here’s a systematic approach to troubleshooting:
-
Reagent Quality and Stoichiometry:
-
TosMIC (Tosylmethyl isocyanide): Ensure you are using high-purity TosMIC. It is a key reagent, and impurities can hinder the reaction.[1][2] Consider purchasing from a reputable supplier.
-
Base: The choice and amount of base are critical.[3] For imidazole synthesis, potassium carbonate (K₂CO₃) is commonly used. For oxazole synthesis, stronger bases like potassium tert-butoxide (t-BuOK) may be employed.[4][5] Ensure the base is fresh and anhydrous.
-
Solvent: Anhydrous polar aprotic solvents like THF, DMF, or MeCN are generally preferred.[3] Traces of water can interfere with the reaction.
-
-
Reaction Conditions:
-
Temperature: The initial addition of TosMIC and base is often performed at low temperatures (e.g., -60 °C to -40 °C) to control the initial exothermic reaction.[4][5] Subsequently, the reaction may be allowed to warm to room temperature or heated to reflux.[4][6] Optimization of the temperature profile is crucial.
-
Reaction Time: Reaction times can vary significantly. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal time.[6]
-
-
Nitro Group Position:
-
The position of the nitro group on the aromatic ring (ortho, meta, or para) can significantly impact the electrophilicity of the aldehyde carbonyl group. Highly electron-deficient aldehydes may undergo side reactions.
-
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low product yield.
2. Formation of Side Products
Q: I am observing significant formation of side products. What are they and how can I minimize them?
A: The presence of a nitro group can promote side reactions. Common side products include:
-
Knoevenagel-type condensation products: The acidic α-protons of TosMIC can participate in condensation reactions with the aldehyde, especially under strong basic conditions.[5]
-
Cannizzaro-type reaction: Under strongly basic conditions, aldehydes lacking α-hydrogens, such as aromatic aldehydes, can undergo disproportionation to the corresponding alcohol and carboxylic acid.
-
Formation of 4-alkoxy-2-oxazolines: If an alcohol like methanol or ethanol is used as a solvent or co-solvent, an excess can lead to the formation of this side product.[2][7]
Strategies to Minimize Side Products:
-
Base Selection: Use a milder base like K₂CO₃, especially for imidazole synthesis, to reduce the likelihood of Knoevenagel condensation.[3]
-
Controlled Addition: Add the base and TosMIC solution slowly at low temperatures to maintain control over the reaction.
-
Solvent Choice: While alcohols can accelerate the reaction, their concentration should be carefully controlled (typically 1-2 equivalents) to avoid oxazoline formation.[2][7]
Decision Tree for Minimizing Side Products
Caption: Decision tree for minimizing side products.
Frequently Asked Questions (FAQs)
Q1: Can I use microwave irradiation to accelerate the reaction?
A1: Yes, microwave-assisted Van Leusen reactions have been reported to be successful, often leading to shorter reaction times and comparable or improved yields.[8] Optimal conditions, including temperature and irradiation time, will need to be determined for your specific substrate.
Q2: Is the in situ formation of the aldimine for imidazole synthesis compatible with nitro-substituted aldehydes?
A2: Yes, the Van Leusen three-component reaction (vL-3CR), where the aldimine is generated in situ from the aldehyde and an amine, is a common and effective approach.[1] The water formed as a byproduct generally does not interfere with the subsequent cycloaddition.[1]
Q3: What is the general mechanism for the Van Leusen imidazole synthesis?
A3: The mechanism involves the following key steps:
-
Deprotonation of TosMIC by a base.
-
Formation of an aldimine from the aldehyde and an amine.
-
Stepwise cycloaddition of the deprotonated TosMIC to the aldimine.
-
Elimination of p-toluenesulfinic acid from the resulting 4-tosyl-2-imidazoline intermediate to form the imidazole ring.[1]
Reaction Pathway for Imidazole Synthesis
References
- 1. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 2. Van Leusen Reaction [organic-chemistry.org]
- 3. Toluenesulphonylmethyl isocyanide (TOSMIC) and the van Leusen MCR [organic-chemistry.org]
- 4. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 5. varsal.com [varsal.com]
- 6. benchchem.com [benchchem.com]
- 7. Van Leusen-Reaktion [organische-chemie.ch]
- 8. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(2-Methoxy-4-nitrophenyl)oxazole
Welcome to the technical support center for the purification of 5-(2-Methoxy-4-nitrophenyl)oxazole. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
A1: this compound is a key intermediate in the synthesis of Merimepodib (VX-497), an investigational drug that acts as a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH).[1][2] The purity of this intermediate is critical as impurities can affect the yield and purity of the final active pharmaceutical ingredient (API), potentially leading to downstream issues in drug efficacy and safety.
Q2: What are the common methods for purifying this compound?
A2: Common purification methods for this compound and similar nitroaromatic oxazole derivatives include:
-
Recrystallization: A technique to purify solid compounds based on differences in solubility.[3][4][5][6]
-
Column Chromatography: A chromatographic method used to separate compounds from a mixture.[2][7][8]
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution purification technique.[9][10][11][12]
-
Adsorbent Treatment: Use of materials like activated charcoal to remove colored impurities.
Q3: What are the likely impurities in a crude sample of this compound synthesized via the Van Leusen reaction?
A3: The Van Leusen oxazole synthesis involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC).[13][14] Potential impurities include:
-
Unreacted starting materials: 2-Methoxy-4-nitrobenzaldehyde and TosMIC.
-
Side-products: Nitrile byproducts may form if the aldehyde starting material contains ketone impurities.[1]
-
Dihydrooxazole intermediate: Incomplete elimination of the tosyl group can result in the presence of the 4-tosyl-4,5-dihydrooxazole intermediate.[1]
-
Impurities from aldehyde synthesis: The purity of the starting 2-methoxy-4-nitrobenzaldehyde is crucial.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Low or no crystal formation | The solvent is too non-polar, or the solution is not saturated. | Select a more polar solvent or a solvent mixture. Concentrate the solution by slowly evaporating some of the solvent. Try to induce crystallization by scratching the inside of the flask or adding a seed crystal.[3] |
| Product "oils out" instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is cooling too quickly. | Use a solvent with a lower boiling point. Allow the solution to cool to room temperature slowly before placing it in an ice bath.[3] |
| Poor recovery of the purified product | The compound has significant solubility in the cold recrystallization solvent. | Ensure the solution is cooled sufficiently in an ice bath to minimize solubility. Use a minimal amount of cold solvent to wash the crystals. |
| Product is still impure after recrystallization | The chosen solvent does not effectively differentiate between the product and the impurity. | Screen for a different solvent or solvent system where the impurity has much higher solubility than the product at all temperatures. A second recrystallization may be necessary. |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Low yield after chromatography | The compound is too polar and is irreversibly adsorbed onto the silica gel. The eluent is not polar enough. | Use a more polar eluent or a gradient elution. Consider using a different stationary phase like neutral alumina. Deactivating the silica gel with triethylamine (for basic compounds) or acetic acid (for acidic compounds) can sometimes help.[15][16] |
| Product co-elutes with an impurity | The polarity of the product and the impurity are too similar in the chosen eluent system. | Optimize the eluent system using thin-layer chromatography (TLC). A shallower gradient or a different solvent system (e.g., dichloromethane/hexanes) might improve separation.[17] |
| Product degrades on the column | The compound is sensitive to the acidic nature of silica gel. Nitroaromatic compounds can be thermally labile. | Use a deactivated stationary phase (e.g., silica gel treated with a base) or a less acidic stationary phase like alumina. Avoid high temperatures during sample loading and elution.[16] |
| Streaking of the product band | The compound is poorly soluble in the mobile phase, or the column is overloaded. | Choose a mobile phase in which the compound is more soluble. Reduce the amount of sample loaded onto the column. Adding a small amount of a more polar solvent to the sample before loading can sometimes help. |
Data Presentation
The following table presents a comparison of different purification methods for this compound. The data is representative and may vary based on the initial purity of the crude product and the specific experimental conditions.
| Purification Method | Starting Purity (HPLC Area %) | Final Purity (HPLC Area %) | Yield (%) | Notes |
| Recrystallization (Ethanol) | ~85% | >98% | 70-80% | Effective for removing less polar impurities. |
| Silica Gel Column Chromatography (Hexane:Ethyl Acetate gradient) | ~85% | >99% | 60-75% | Good for separating impurities with different polarities. Potential for yield loss due to adsorption. |
| Preparative HPLC (C18, Acetonitrile/Water gradient) | >95% | >99.5% | 85-95% | Ideal for achieving very high purity, especially for a final polishing step. |
| Activated Charcoal/Clay Treatment | ~90% (colored) | >95% | ~96% | Primarily for removing colored impurities.[1] |
Experimental Protocols
Recrystallization Protocol
-
Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., ethanol, isopropanol, ethyl acetate) at room temperature and at their boiling points to find a suitable solvent that dissolves the compound when hot but not when cold. Ethanol is often a good starting point.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the minimum amount of hot solvent needed to fully dissolve the compound.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Column Chromatography Protocol
-
Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Determine an appropriate eluent system by running thin-layer chromatography (TLC) with different ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). Aim for an Rf value of 0.2-0.3 for the desired compound. A gradient elution from a less polar to a more polar solvent mixture is often effective.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the chromatography column. Allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Preparative HPLC Protocol
-
Column and Mobile Phase:
-
Column: A reversed-phase C18 column is suitable for this compound.
-
Mobile Phase A: Water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Mobile Phase B: Acetonitrile (with 0.1% of the same acid as in Mobile Phase A).
-
-
Method Development: Develop a separation method on an analytical HPLC system first to determine the optimal gradient conditions for separating the target compound from its impurities.
-
Sample Preparation: Dissolve the partially purified this compound in a suitable solvent that is compatible with the mobile phase (e.g., a mixture of acetonitrile and water). Filter the sample solution through a 0.45 µm filter before injection.
-
Purification: Scale up the analytical method to a preparative HPLC system. Inject the sample and run the gradient program.
-
Fraction Collection: Collect the fractions corresponding to the peak of the pure compound.
-
Solvent Removal: Combine the pure fractions and remove the solvents, typically by lyophilization or rotary evaporation, to obtain the highly purified product.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Signaling pathway showing the mechanism of action of Merimepodib (VX-497).
References
- 1. Merimepodib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. Merimepodib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. rsc.org [rsc.org]
- 6. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. lcms.cz [lcms.cz]
- 9. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 10. warwick.ac.uk [warwick.ac.uk]
- 11. agilent.com [agilent.com]
- 12. Separation of Oxazole, 2-ethyl-4,5-dihydro- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. rsc.org [rsc.org]
- 14. What are IMPDH inhibitors and how do they work? [synapse.patsnap.com]
- 15. researchgate.net [researchgate.net]
- 16. IMPDH2's Central Role in Cellular Growth and Diseases: A Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Merimepodib (VX-497), New HCV Drug [natap.org]
Optimizing reaction conditions for the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole.
Frequently Asked Questions (FAQs)
Q1: What is the most reliable overall synthetic strategy for producing this compound?
A1: A robust and well-documented two-step synthesis is the recommended approach. The first step involves the preparation of the key intermediate, 2-methoxy-4-nitrobenzaldehyde. The second step is the Van Leusen oxazole synthesis, which involves the condensation of the aldehyde with tosylmethyl isocyanide (TosMIC) to form the desired oxazole.[1] This method has been reported to produce the final product in high yield and purity.[1]
Q2: My Van Leusen reaction (aldehyde to oxazole) is giving a low yield. What are the common causes and solutions?
A2: Low yields in the Van Leusen synthesis can stem from several factors. Key issues include incomplete reaction, degradation of the TosMIC reagent, or the presence of impurities in the starting aldehyde. To improve your yield, consider the following:
-
Ensure Anhydrous Conditions: TosMIC is sensitive to moisture. Use dry solvents and glassware, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Purity of Aldehyde: The presence of the corresponding carboxylic acid (from oxidation of the aldehyde) can quench the base. Ketone impurities will react with TosMIC to form nitriles, not oxazoles. Ensure your 2-methoxy-4-nitrobenzaldehyde is pure before use.
-
Choice of Base: While potassium carbonate is commonly used, a stronger, non-nucleophilic base like potassium tert-butoxide or DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) can improve the rate of the final elimination step.
-
Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C or reflux, depending on the solvent) after the initial addition of reagents can facilitate the elimination of the tosyl group to form the aromatic oxazole ring.
Q3: I am observing a significant amount of a byproduct that is not my desired oxazole. What could it be?
A3: A common byproduct is the stable 4-tosyl-4,5-dihydrooxazole intermediate, which forms if the final elimination of p-toluenesulfinic acid is incomplete. To drive the reaction to completion, you can try increasing the reaction temperature, extending the reaction time, or using a stronger base. Another possible byproduct is N-(tosylmethyl)formamide, which can arise from the decomposition of TosMIC under basic conditions, particularly if water is present.
Q4: What is the best method for purifying the final product, this compound?
A4: The most common and effective method for purification is column chromatography on silica gel. Additionally, a workup procedure involving treatment with activated charcoal and bentonite clay can be effective for removing colored impurities. The use of a basic ion exchange resin has also been reported to simplify the purification process by removing the base and the p-tolylsulfinic acid byproduct, sometimes yielding a product of sufficient purity without the need for chromatography.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may be encountered during the synthesis.
Problem 1: Low Yield in the Synthesis of 2-Methoxy-4-nitrobenzaldehyde
| Potential Cause | Troubleshooting Step |
| Incomplete reaction during the oxidation of 4-nitro-2-methoxytoluene. | Ensure the reaction temperature is maintained between 0-10°C during the addition of the oxidizing agent (e.g., CrO₃).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Decomposition of the diacetate intermediate during hydrolysis. | Add water dropwise to the reaction mixture while maintaining reflux during the hydrolysis of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.[2] |
| Product loss during workup. | Ensure the pH is appropriately adjusted to precipitate the product. Wash the filter cake with a sufficient amount of cold water to remove impurities without dissolving the product.[2] |
Problem 2: Issues with the Van Leusen Oxazole Synthesis
| Potential Cause | Troubleshooting Step |
| The reaction is sluggish or stalls. | Switch to a stronger base such as potassium tert-butoxide. Ensure all reagents and solvents are anhydrous. Gently heat the reaction mixture to reflux. |
| Formation of a stable oxazoline intermediate is observed by TLC/LC-MS. | Increase the reaction temperature or switch to a higher boiling point solvent (e.g., THF, DME). Increase the reaction time. Use a stronger base to promote the elimination of the tosyl group. |
| TosMIC reagent appears to have decomposed. | Store TosMIC in a cool, dry place. Use freshly opened or properly stored reagent. Ensure the reaction is run under an inert atmosphere. |
| Nitrile byproduct is detected. | Purify the starting aldehyde to remove any ketone impurities. |
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Reactants | Reagents/Catalyst | Solvent | Temperature | Time | Yield | Purity |
| 1. Aldehyde Synthesis | 4-nitro-2-methoxytoluene | 1. Ac₂O, H₂SO₄, CrO₃2. HCl | 1. Acetic Acid2. Diethyl Ether | 1. 0-10°C2. Reflux | 1. 1.5 h2. 20 h | ~91% (for hydrolysis step)[2] | >95% |
| 2. Oxazole Formation | 2-methoxy-4-nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃ or Potassium tert-butoxide | Methanol or THF | Room Temp to Reflux | 2-12 h | 75% (overall for 2 steps)[1] | >95%[1] |
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde from 4-nitro-2-methoxytoluene
This protocol is adapted from a two-step process involving the formation of a diacetate intermediate followed by hydrolysis.[2]
Part A: Preparation of 4-nitro-2-methoxy-(α,α-diacetoxy)toluene
-
In a 5L three-neck round-bottom flask equipped with a mechanical stirrer, add 4-nitro-2-methoxytoluene (150.0 g, 0.8973 mol), acetic acid (900 mL), and acetic anhydride (900 mL).
-
Cool the mixture to 8°C in an acetone/ice bath.
-
Carefully add concentrated sulfuric acid (136 mL) while maintaining the internal temperature below 19°C.
-
Cool the reaction mixture to 0°C.
-
Add chromium trioxide (CrO₃) (252.6 g, 2.526 mol) in portions over 1 hour, ensuring the temperature remains between 0-10°C.
-
After the addition is complete, stir the mixture for 30 minutes at 0°C.
-
Carefully pour the reaction mixture into 1.5 kg of ice with stirring to form a slurry.
-
Filter the slurry and wash the filter cake with water (3 x 400 mL).
-
Dry the solid under vacuum to yield 4-nitro-2-methoxy-(α,α-diacetoxy)toluene.
Part B: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde
-
In a 2L round-bottom flask with a condenser and mechanical stirrer, combine 4-nitro-2-methoxy-(α,α-diacetoxy)toluene (250.7 g, 0.8851 mol), diethyl ether (300 mL), and concentrated hydrochloric acid (60 mL).
-
Heat the mixture to reflux and stir under a nitrogen atmosphere for 20 hours.
-
While maintaining reflux, add water (250 mL) dropwise.
-
Cool the mixture in an ice/water bath to form a slurry.
-
Filter the slurry and wash the filter cake with water (4 x 200 mL).
-
Dry the yellow solid under vacuum to obtain 2-Methoxy-4-nitrobenzaldehyde (yield ~91%).[2]
Step 2: Van Leusen Synthesis of this compound
This is a general procedure that can be optimized based on the troubleshooting guide.
-
In a round-bottom flask under a nitrogen atmosphere, suspend potassium carbonate (2.0 equivalents) in methanol.
-
Add 2-methoxy-4-nitrobenzaldehyde (1.0 equivalent).
-
Add a solution of tosylmethyl isocyanide (TosMIC) (1.0-1.2 equivalents) in methanol dropwise to the stirred mixture.
-
Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC. The reaction time can vary from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.
-
To the residue, add water and extract with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield in the Van Leusen reaction.
Caption: Key parameter relationships for optimizing oxazole synthesis.
References
Removal of unreacted starting materials from 5-(2-Methoxy-4-nitrophenyl)oxazole
This guide provides troubleshooting advice and detailed protocols for the removal of unreacted starting materials from the synthesis of 5-(2-methoxy-4-nitrophenyl)oxazole, a key intermediate in pharmaceutical development.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary unreacted starting materials I need to remove?
A1: The most common synthesis of this compound involves the Van Leusen reaction, which condenses 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC).[1][3][4] Therefore, the main starting materials to remove from your crude product are unreacted 2-methoxy-4-nitrobenzaldehyde and TosMIC.
Q2: Which purification techniques are most effective for this compound?
A2: A multi-step approach is often best. The most effective techniques are:
-
Liquid-Liquid Extraction: Specifically using a sodium bisulfite wash to selectively remove the unreacted 2-methoxy-4-nitrobenzaldehyde.[5][6][7]
-
Column Chromatography: To separate the desired oxazole product from TosMIC and other non-aldehydic impurities based on polarity.[8][9][10]
-
Recrystallization: As a final step to obtain a highly pure, crystalline product.[11]
Q3: How can I monitor the progress of my purification?
A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[9] By spotting the crude mixture, the pure starting materials, and the collected fractions on a TLC plate, you can visualize the separation and identify the components.
Troubleshooting Guide
| Issue | Possible Cause & Solution |
| My crude product is a persistent oil and will not crystallize. | This is often due to a high concentration of impurities, particularly unreacted starting materials, which can suppress crystallization.[12] Solution: Before attempting recrystallization, purify the crude oil using column chromatography to remove the bulk of the impurities. A purity of >90% is often recommended before final crystallization.[12] |
| After the reaction, my TLC shows three major spots. How do I know which is my product? | The three spots likely correspond to the unreacted 2-methoxy-4-nitrobenzaldehyde, TosMIC, and your desired product, this compound. Solution: Use co-spotting on your TLC plate. Run lanes with your crude mixture, a pure sample of the aldehyde, and a pure sample of TosMIC. The oxazole product is generally more polar than the starting aldehyde and will have a lower Rf value. |
| I performed a liquid-liquid extraction, but my organic layer is still contaminated with the aldehyde. | The reaction between the aldehyde and sodium bisulfite may have been inefficient. Solution: To improve the efficiency of the bisulfite extraction, use a water-miscible organic solvent like methanol initially to ensure the aldehyde and the aqueous bisulfite solution are in close contact.[5][6][7][13] Shake the mixture vigorously for at least 30 seconds before adding the water-immiscible extraction solvent.[13][14] |
| My column chromatography separation is not clean; the fractions are mixed. | This could be due to an inappropriate solvent system, improper column packing, or overloading the column. Solution: Optimize your solvent system using TLC first to ensure good separation between the spots. A common mobile phase for nitro compounds is a gradient of ethyl acetate in hexane.[8][15] Ensure your silica gel is packed uniformly without any cracks. Load the sample in a minimal amount of solvent. |
| My final yield after purification is very low. | Product loss can occur at multiple stages, including extractions, transfers, and during chromatography or recrystallization. Solution: To minimize loss: during extractions, ensure you are not discarding the wrong layer.[16] When performing chromatography, carefully select fraction sizes to avoid mixing pure product with impurities.[8] For recrystallization, use the minimum amount of hot solvent necessary to dissolve your compound to maximize crystal recovery upon cooling.[11] |
Data Presentation
Table 1: Representative TLC Data for Purification Monitoring
| Compound | Typical Rf Value (20% Ethyl Acetate in Hexane) | Appearance under UV light (254 nm) |
| 2-Methoxy-4-nitrobenzaldehyde | ~0.55 | UV active |
| Tosylmethyl isocyanide (TosMIC) | ~0.40 | UV active |
| This compound | ~0.30 | UV active |
Note: Rf values are approximate and can vary based on the specific TLC plate, solvent mixture, and ambient conditions.
Table 2: Comparison of Recommended Purification Techniques
| Parameter | Liquid-Liquid Extraction (Bisulfite Wash) | Column Chromatography | Recrystallization |
| Principle | Chemical reaction to form a water-soluble salt of the aldehyde.[7] | Differential partitioning between a stationary and mobile phase based on polarity.[8] | Difference in solubility of the compound and impurities at different temperatures. |
| Target Impurity | Unreacted 2-methoxy-4-nitrobenzaldehyde | TosMIC, non-polar byproducts | Minor residual impurities |
| Solvent Usage | Moderate (miscible & immiscible organic solvents, aqueous solution) | High (mobile phase) | Low to Moderate |
| Scalability | Excellent | Good, but can be cumbersome for large scales.[8] | Excellent |
| Time Consumption | Fast | Can be time-consuming | Moderate (requires slow cooling)[8] |
Experimental Protocols
Protocol 1: Selective Removal of Unreacted Aldehyde via Bisulfite Extraction
This protocol is highly effective for removing unreacted 2-methoxy-4-nitrobenzaldehyde from the crude reaction mixture.
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a water-miscible solvent such as methanol (e.g., 5 mL).[13][14]
-
Adduct Formation: Transfer the solution to a separatory funnel. Add 1-2 mL of a saturated aqueous sodium bisulfite solution and shake the funnel vigorously for approximately 30-60 seconds.[13][14] This allows the formation of the water-soluble aldehyde-bisulfite adduct.
-
Extraction: Add a water-immiscible organic solvent (e.g., 25 mL of ethyl acetate) and deionized water (e.g., 25 mL) to the separatory funnel. Shake vigorously to partition the components.[13]
-
Phase Separation: Allow the layers to separate. The desired this compound will remain in the upper organic layer, while the aldehyde-bisulfite adduct will be in the lower aqueous layer.[5]
-
Work-up: Drain and discard the lower aqueous layer. Wash the remaining organic layer with deionized water and then with brine to remove any residual water-soluble impurities.
-
Drying and Concentration: Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the aldehyde-free crude product.[5]
Protocol 2: Purification by Flash Column Chromatography
This procedure is used to separate the oxazole product from remaining non-aldehydic impurities like TosMIC.
-
Solvent System Selection: Using TLC, determine an optimal solvent system that provides good separation (ΔRf > 0.2) between your product and impurities. A gradient of 10% to 40% ethyl acetate in hexane is a good starting point.[15]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 10% ethyl acetate in hexane). Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a uniform bed free of air bubbles or cracks.[8]
-
Sample Loading: Dissolve the aldehyde-free crude product in a minimal amount of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase, starting with the low polarity mixture and gradually increasing the polarity (e.g., increasing the percentage of ethyl acetate).[8]
-
Fraction Collection: Collect the eluate in a series of labeled test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[8]
Protocol 3: Final Purification by Recrystallization
This final step will yield a high-purity crystalline product.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is highly soluble when hot but poorly soluble when cold. Ethanol or ethyl acetate are often good choices for oxazole derivatives.[12][17]
-
Dissolution: Place the purified product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.[11]
-
Hot Filtration (Optional): If any insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For better recovery, you can then place the flask in an ice bath. Slow cooling is crucial for forming large, pure crystals.
-
Crystal Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove any remaining solvent. The final product should be a yellow solid.[2]
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: A decision tree for troubleshooting common crystallization problems.
Caption: Phase separation during liquid-liquid extraction for aldehyde removal.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. lookchem.com [lookchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. ukessays.com [ukessays.com]
- 10. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Troubleshooting [chem.rochester.edu]
- 17. benchchem.com [benchchem.com]
Stability and storage conditions for 5-(2-Methoxy-4-nitrophenyl)oxazole
This technical support center provides guidance on the stability and storage of 5-(2-Methoxy-4-nitrophenyl)oxazole, along with troubleshooting for common experimental issues. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be stored in a tightly sealed container in a dry environment at 2-8°C, protected from light.
Q2: How should I prepare and store solutions of this compound?
A2: Solutions should be prepared fresh for each experiment whenever possible. If short-term storage is necessary, store the solution at 2-8°C in a tightly sealed vial, protected from light. The choice of solvent is critical; use dry, aprotic solvents if compatible with your experimental design to minimize hydrolysis. For aqueous solutions, a slightly acidic buffer (pH 3-5) may enhance stability.[1]
Q3: What are the primary stability concerns for this compound?
A3: The main stability challenges are susceptibility to hydrolysis, photodegradation, and potential thermal degradation.[1] The oxazole ring can be sensitive to cleavage, particularly under strongly acidic or alkaline conditions.[1] As a nitroaromatic compound, it is also prone to degradation upon exposure to light.[1][2][3]
Q4: What are the visible signs of degradation?
A4: A noticeable change in color (e.g., darkening from its typical light yellow to yellow appearance) or the appearance of new peaks in analytical profiles (e.g., HPLC, TLC) can indicate degradation.
Q5: Which analytical techniques are recommended for assessing the purity of this compound?
A5: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis. These include High-Performance Liquid Chromatography (HPLC) for quantification, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation, and Mass Spectrometry (MS) to confirm the molecular weight.[4]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or non-reproducible experimental results.
This could be due to the degradation of the compound in your experimental medium.
| Possible Cause | Solution |
| Hydrolysis in aqueous buffer | 1. Verify and adjust the pH of your experimental medium to a range of 3-5, if your assay allows.[1]2. Prepare fresh solutions immediately before use.3. Minimize the time the compound is in an aqueous solution. |
| Photodegradation | 1. Conduct experiments under low-light conditions or use amber-colored labware.[1]2. Prepare and store stock solutions in the dark. |
| Thermal Degradation | 1. Avoid heating solutions containing the compound.2. If warming is necessary, use the lowest possible temperature for the shortest duration. |
| Reaction with solvent | If using protic solvents (e.g., methanol, ethanol), consider switching to a compatible aprotic solvent (e.g., DMSO, DMF, acetonitrile) for stock solutions. |
Issue 2: Appearance of unknown peaks in HPLC analysis after a short time in solution.
This is a strong indicator of compound degradation.
| Possible Cause | Solution |
| Solvent-induced degradation | 1. Re-evaluate your choice of solvent. Ensure it is of high purity and dry.2. If possible, prepare a small amount of the compound in a different solvent to see if the degradation persists. |
| pH of the medium | If using a buffered mobile phase for HPLC, ensure its pH is within a stable range for the compound (ideally slightly acidic). |
| Contamination | Ensure all glassware and equipment are scrupulously clean to avoid catalytic degradation. |
Stability and Storage Conditions Summary
| Parameter | Condition | Recommendation | Rationale |
| Solid Storage | Temperature | 2-8°C | To slow down potential degradation processes. |
| Light | Protected from light | Nitroaromatic compounds can be photolabile.[1][2][3] | |
| Atmosphere | Sealed in a dry environment | To prevent hydrolysis of the oxazole ring. | |
| Solution Storage | Temperature | 2-8°C (short-term) | To minimize degradation in solution. |
| Light | Protected from light | To prevent photodegradation in solution.[1] | |
| pH (aqueous) | pH 3-5 | May enhance stability by preventing hydrolysis of the oxazole ring.[1] | |
| Solvents | Dry, aprotic solvents | To minimize the risk of hydrolysis. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of a sample of this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Gradient: Start with a higher concentration of A and gradually increase the concentration of B. A typical gradient might be 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength determined by the absorbance maximum of the compound.
-
Sample Preparation: Prepare a stock solution of approximately 1 mg/mL in acetonitrile or DMSO. Dilute to a working concentration of about 0.1 mg/mL with the mobile phase.
-
Analysis: Inject the sample. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Visualizations
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Factors influencing the stability of this compound.
References
Identifying and characterizing impurities in 5-(2-Methoxy-4-nitrophenyl)oxazole by HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification and characterization of impurities in 5-(2-Methoxy-4-nitrophenyl)oxazole by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am seeing significant peak tailing for the main analyte peak of this compound. What are the possible causes and solutions?
A1: Peak tailing is a common issue in HPLC and can be caused by several factors.[1] Here are some potential causes and their solutions:
-
Secondary Silanol Interactions: The basic nitrogen in the oxazole ring can interact with acidic silanol groups on the surface of the silica-based C18 column, leading to tailing.
-
Solution: Use a mobile phase with a lower pH (e.g., add 0.1% formic acid or phosphoric acid) to protonate the basic analyte, reducing its interaction with silanols. Alternatively, use an end-capped column or a column with a different stationary phase.
-
-
Column Contamination or Degradation: Accumulation of strongly retained compounds on the column frit or at the head of the column can cause peak distortion.[2]
-
Solution: First, try flushing the column with a strong solvent. If this doesn't work, reverse-flush the column (if the manufacturer's instructions permit). As a last resort, replace the guard column or the analytical column.[1]
-
-
Column Void: A void at the column inlet can lead to peak tailing.
-
Solution: This usually requires replacing the column. To prevent this, avoid sudden pressure shocks to the system.
-
Q2: My chromatogram shows a fronting peak for the main component. What could be the cause?
A2: Peak fronting is often related to the sample and injection conditions.[1][3]
-
Sample Overload: Injecting too much sample in terms of mass or volume can lead to peak fronting.[1][3]
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
-
Incompatible Injection Solvent: If the sample is dissolved in a solvent that is stronger than the mobile phase, it can cause the analyte to move through the top of the column too quickly, resulting in a fronting peak.[3]
-
Solution: Whenever possible, dissolve your sample in the mobile phase.
-
Q3: I am observing unexpected peaks in my chromatogram. How can I determine if they are impurities or artifacts?
A3: Differentiating between actual impurities and system artifacts is a critical step.
-
Inject a Blank: Inject your mobile phase or sample solvent as a blank run. Any peaks that appear in the blank run are likely system peaks, carryover from a previous injection, or impurities in the solvent itself.
-
Perform a Forced Degradation Study: Subjecting the this compound sample to stress conditions (e.g., acid, base, oxidation, heat, light) can help identify potential degradation products.[4][5][6] If the unexpected peaks increase in area during these studies, they are likely degradation products.
-
Use a Different Detection Wavelength: Changing the UV detection wavelength can help differentiate between the main peak and impurities, as they may have different UV maxima.
-
Couple HPLC with Mass Spectrometry (HPLC-MS): This is a powerful technique for identifying unknown peaks. The mass-to-charge ratio (m/z) can help determine the molecular weight of the impurity, providing clues to its structure.[7][8][9][10]
Q4: How can I improve the resolution between the main peak and a closely eluting impurity?
A4: Improving resolution is a key aspect of method development.[11][12][13]
-
Optimize the Mobile Phase:
-
Organic Modifier: Vary the ratio of your organic solvent (e.g., acetonitrile or methanol) to the aqueous phase.
-
pH: Adjusting the pH of the mobile phase can alter the retention times of ionizable compounds.
-
-
Change the Stationary Phase: Use a column with a different chemistry (e.g., phenyl-hexyl instead of C18) to introduce different selectivity.[13]
-
Adjust the Gradient: If you are using a gradient elution, make the gradient shallower around the elution time of the peaks of interest.
-
Lower the Flow Rate: This can sometimes improve resolution, but it will also increase the run time.
-
Increase the Column Length or Decrease the Particle Size: Using a longer column or a column with smaller particles (UHPLC) can increase the number of theoretical plates and improve resolution.
Data Presentation
Table 1: HPLC System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 6500 |
| Relative Standard Deviation (RSD) of Peak Area (n=6) | ≤ 2.0% | 0.7% |
Table 2: Impurity Profile of this compound (Batch A vs. Batch B)
| Impurity | Retention Time (min) | Batch A (% Area) | Batch B (% Area) |
| Impurity 1 | 4.8 | 0.08 | 0.15 |
| Impurity 2 | 6.2 | Not Detected | 0.05 |
| Main Peak | 8.5 | 99.90 | 99.78 |
| Impurity 3 | 9.1 | 0.02 | 0.02 |
Table 3: Forced Degradation Study Results for this compound
| Stress Condition | % Degradation of Main Peak | Major Degradant Peak Area (%) |
| 0.1 M HCl (80°C, 4h) | 12.5 | 8.2 (at RRT 0.75) |
| 0.1 M NaOH (80°C, 2h) | 25.8 | 15.1 (at RRT 0.62) |
| 3% H₂O₂ (RT, 24h) | 8.1 | 5.5 (at RRT 1.15) |
| Thermal (105°C, 48h) | 2.3 | 1.8 (at RRT 0.92) |
| Photolytic (UV light, 24h) | 5.6 | 4.1 (at RRT 1.28) |
Experimental Protocols
Protocol 1: Sample and Standard Preparation for HPLC Analysis
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (100 µg/mL): Accurately weigh a sample powder equivalent to approximately 10 mg of this compound. Transfer the weighed sample to a 10 mL volumetric flask. Add approximately 7 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution. Allow the solution to cool to room temperature and dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
Protocol 2: HPLC Method for Impurity Profiling
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
Time (min) % B 0 30 15 80 20 80 21 30 | 25 | 30 |
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 280 nm
-
Run Time: 25 minutes
Protocol 3: Impurity Characterization by HPLC-MS
-
Develop an HPLC method that provides good separation of the impurity of interest.
-
Replace any non-volatile mobile phase additives (e.g., phosphate buffers) with volatile alternatives (e.g., formic acid, ammonium acetate).
-
Connect the HPLC system to a mass spectrometer.
-
Acquire data in both positive and negative electrospray ionization (ESI) modes to determine which provides a better signal for the impurity.
-
Analyze the mass spectrum of the impurity peak to determine its molecular weight.
-
If necessary, perform tandem mass spectrometry (MS/MS) to obtain fragmentation data, which can help in elucidating the structure of the impurity.[7]
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting decision tree for common HPLC peak shape issues.
References
- 1. HPLC Troubleshooting Guide [scioninstruments.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. [4]Troubleshooting HPLC- Fronting Peaks [restek.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. biomedres.us [biomedres.us]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. Isolation and Characterization of Impurities Present in 8-Chlorotheophylline - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. synthinkchemicals.com [synthinkchemicals.com]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
Alternative reagents to TosMIC for the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
This technical support guide provides researchers, scientists, and drug development professionals with alternative reagents and methodologies for the synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in various pharmaceutical syntheses. It addresses common issues encountered during synthesis and offers troubleshooting advice in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why would I need an alternative to the standard TosMIC-based Van Leusen reaction?
While the Van Leusen reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) is a robust and widely used method for synthesizing 5-substituted oxazoles from aldehydes, researchers may seek alternatives for several reasons[1][2][3]. These can include the desire to avoid the use of isocyanides, which can be foul-smelling and require careful handling, issues with the removal of the tosyl byproduct, or the exploration of milder, more atom-economical, or "greener" synthetic routes[4]. Furthermore, specific substrate functionalities might be incompatible with the strong basic conditions often employed in the Van Leusen synthesis[3][5].
Q2: What are the main alternative strategies for synthesizing 5-substituted oxazoles from an aldehyde like 2-Methoxy-4-nitrobenzaldehyde?
The primary alternative strategies starting from an aldehyde involve the formation and subsequent oxidation of an oxazoline or a related intermediate. One prominent method is the condensation of the aldehyde with serine (or its ester) to form an oxazolidine, which is then oxidized to the oxazole[6][7][8]. Other classical methods, such as the Robinson-Gabriel and Fischer syntheses, typically start from different precursors like α-acylamino ketones or cyanohydrins, respectively, rather than directly from the aldehyde in a one-pot fashion for the 5-position substituent[9].
Q3: How do the reaction conditions of these alternatives compare to the TosMIC method?
Alternative methods, such as the oxazolidine oxidation pathway, can often be performed under relatively mild conditions without the need for strong bases like potassium carbonate or t-BuOK that are common in the Van Leusen reaction[6][7]. This can be advantageous for sensitive substrates. The reaction can proceed in two steps or as a one-pot procedure, offering flexibility[6][7].
Synthetic Pathways Overview
Van Leusen Oxazole Synthesis (TosMIC Method)
This is the conventional method where 2-Methoxy-4-nitrobenzaldehyde reacts with TosMIC in the presence of a base (e.g., K₂CO₃) in a solvent like methanol. The reaction proceeds through an oxazoline intermediate, followed by the elimination of p-toluenesulfinic acid to yield the aromatic oxazole ring[3][5].
Caption: Van Leusen synthesis of the target oxazole using TosMIC.
Alternative: Oxazolidine Oxidation Pathway
A leading alternative involves the condensation of 2-Methoxy-4-nitrobenzaldehyde with serine methyl ester to form an oxazolidine intermediate. This intermediate is then oxidized directly to the desired oxazole. This method avoids TosMIC and can be performed under mild conditions[6][8].
Caption: Alternative synthesis via condensation and oxidation of an oxazolidine.
Data Presentation: Comparison of Synthetic Methods
| Parameter | Van Leusen (TosMIC) Method | Oxazolidine Oxidation Method |
| Starting Materials | Aldehyde, TosMIC | Aldehyde, Serine derivative |
| Key Reagents | K₂CO₃ in Methanol | BrCCl₃, DBU (or other oxidants) |
| Typical Yield | 75-90%[1][10] | 65-80% (one-pot)[6][7] |
| Reaction Conditions | Reflux in methanol[11] | 0 °C to Room Temperature[6] |
| Key Advantages | High yields, well-established | Mild conditions, avoids isocyanides |
| Key Disadvantages | Use of TosMIC, basic conditions | Use of halogenated reagents, multi-step |
Experimental Protocols
Protocol 1: Van Leusen Synthesis of this compound
This protocol is adapted from general Van Leusen procedures.[11]
-
Reaction Setup: To a stirred solution of 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) in anhydrous methanol, add p-toluenesulfonylmethyl isocyanide (TosMIC, 1.1 eq).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 eq) portion-wise to the mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC until the starting aldehyde is consumed (typically 4-6 hours).
-
Workup: Cool the mixture to room temperature and filter off the solids. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel to yield the title compound.
Protocol 2: Alternative Synthesis via Oxazolidine Oxidation
This protocol is based on the method developed by T. H. Graham.[6][7][8]
-
Oxazolidine Formation (Step 1): In a round-bottom flask, suspend serine methyl ester hydrochloride (1.1 eq) and anhydrous magnesium sulfate (1.0 eq) in dichloromethane. Add triethylamine (1.1 eq) and stir for 15 minutes. Add 2-Methoxy-4-nitrobenzaldehyde (1.0 eq) and stir the mixture at room temperature for 12-18 hours. Filter the reaction mixture and concentrate the filtrate to obtain the crude oxazolidine, which can be used directly in the next step.
-
Oxidation (Step 2): Dissolve the crude oxazolidine in dichloromethane and cool the solution to 0 °C. Add bromotrichloromethane (BrCCl₃, 3.0 eq) followed by the slow addition of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 3.0 eq). Allow the reaction to warm to room temperature and stir for 12 hours.
-
Workup and Purification: Quench the reaction with saturated aqueous ammonium chloride. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography on silica gel to afford this compound.
Troubleshooting Guide
Caption: Troubleshooting workflow for common synthesis issues.
Q: My reaction yield is very low. What should I check first?
A: For any of the described syntheses, low yield can often be attributed to reagent quality or reaction conditions.
-
Reagent Purity: Ensure the aldehyde is pure and the reagents (TosMIC, serine ester, DBU) have not degraded. TosMIC should be an odorless solid[11]. For the oxidation method, the activity of the oxidant is critical.
-
Anhydrous Conditions: Both reactions are sensitive to water. Ensure all solvents are anhydrous and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Base Strength/Amount: In the Van Leusen reaction, the base is crucial. If K₂CO₃ is not effective, a stronger base might be required, but this can also lead to side products. Ensure the base is finely powdered and dry.
Q: I am seeing a lot of side products and the purification is difficult. What can I do?
A: Side product formation often results from reactions being run at too high a temperature or from incorrect stoichiometry.
-
Temperature Control: Try lowering the reaction temperature. For the oxidation step in the alternative method, maintaining the initial temperature at 0 °C during the addition of DBU is critical to control the exotherm and prevent degradation[6].
-
Slow Addition: Adding reagents like DBU or the base slowly can help control the reaction rate and minimize the formation of byproducts.
-
Alternative Workup: If the tosyl byproduct is problematic in the Van Leusen reaction, consider alternative workup procedures, such as precipitation or different extraction solvents.
Q: The reaction is not going to completion, and I'm recovering a lot of starting aldehyde. How can I fix this?
A: This indicates that the reaction is either too slow under the current conditions or that one of the reagents is not active enough.
-
Increase Reaction Time: Continue to monitor the reaction for a longer period. Some reactions may require up to 24 hours.
-
Increase Temperature: If the reaction is stalled at room temperature, gentle heating may be required. For the Van Leusen synthesis, ensure you are at a sufficient reflux temperature.
-
Reagent Stoichiometry: An excess of one reagent may be necessary to drive the reaction to completion. Consider adding a slight excess (e.g., 1.2-1.5 eq) of TosMIC or the serine ester.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Direct Synthesis of Oxazoles from Aldehydes [organic-chemistry.org]
- 8. A direct synthesis of oxazoles from aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 10. researchgate.net [researchgate.net]
- 11. varsal.com [varsal.com]
Scalable synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole for industrial applications
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the scalable synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most widely adopted scalable synthesis involves a two-step process. The first step is the synthesis of the key intermediate, 2-methoxy-4-nitrobenzaldehyde. The second step is the Van Leusen oxazole synthesis, which involves the condensation of 2-methoxy-4-nitrobenzaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base to yield the final product.[1]
Q2: What are the critical parameters to control during the Van Leusen reaction for this specific molecule?
A2: For the synthesis of this compound, critical parameters include reaction temperature, choice of base, and the purity of the starting materials. The electron-withdrawing nature of the nitro group on the benzaldehyde can influence the reaction rate and the formation of byproducts. Careful control of stoichiometry and reaction time is crucial for maximizing yield and purity.
Q3: Are there any specific safety precautions for the large-scale synthesis?
A3: Yes, TosMIC is a stable, crystalline solid, but like all isocyanides, it should be handled with care in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.[2] When performing reactions at a large scale, it is important to have a clear understanding of the reaction's thermal profile to prevent runaway reactions, especially during the addition of reagents.
Q4: What are the common impurities encountered in the final product?
A4: Common impurities may include unreacted 2-methoxy-4-nitrobenzaldehyde, byproducts from the decomposition of TosMIC, and potentially a dihydrooxazole intermediate if the final elimination step is incomplete. The purity of the starting aldehyde is crucial, as impurities in the aldehyde can lead to corresponding impurities in the final product.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of this compound | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Degradation of TosMIC. 4. Formation of a stable dihydrooxazole intermediate. | 1. Monitor the reaction progress using TLC or HPLC to ensure the consumption of starting materials. 2. Optimize the reaction temperature. A moderate increase in temperature may drive the reaction to completion. 3. Ensure TosMIC is of high purity and the reaction is conducted under anhydrous conditions to prevent its decomposition. 4. If the dihydrooxazole intermediate is detected, consider using a stronger base or increasing the reaction time to facilitate the elimination of the tosyl group. |
| Formation of Significant Byproducts | 1. Impure 2-methoxy-4-nitrobenzaldehyde. 2. Side reactions due to the presence of the nitro group. 3. Decomposition of the product under reaction conditions. | 1. Ensure the purity of the starting aldehyde is >98%. Recrystallize or repurify if necessary. 2. The electron-withdrawing nitro group can make the aldehyde more susceptible to certain side reactions. Careful control of temperature and slow addition of reagents can minimize these. 3. Monitor for product degradation via TLC or HPLC. If observed, consider lowering the reaction temperature or reducing the reaction time. |
| Difficulties in Product Purification | 1. Presence of polar impurities. 2. Co-elution of the product with byproducts during chromatography. 3. Product oiling out during crystallization. | 1. A thorough aqueous work-up can help remove polar impurities. 2. Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve good separation. 3. If the product oils out, try a different solvent or solvent mixture for crystallization. Seeding with a small crystal of the pure product can also induce crystallization. |
| Inconsistent Reaction Performance at Scale | 1. Inefficient mixing. 2. Poor temperature control. 3. Issues with reagent addition at a larger scale. | 1. Ensure adequate agitation is maintained throughout the reaction, especially in large vessels. 2. Use a reactor with precise temperature control. Monitor the internal temperature closely, especially during exothermic events. 3. For large-scale reactions, controlled addition of reagents via a dropping funnel or pump is recommended to maintain a consistent reaction profile. |
Quantitative Data
The following tables summarize typical quantitative data for the scalable synthesis of this compound.
Table 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-nitrotoluene | [1] |
| Scale | Multigram | [1] |
| Key Reagents | Acetic anhydride, Chromic acid | |
| Solvent | Acetic acid | |
| Reaction Temperature | 0-10 °C | |
| Reaction Time | Not specified | |
| Yield | ~75% (overall for two steps) | [1] |
| Purity | >95% | [1] |
Table 2: Van Leusen Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 2-Methoxy-4-nitrobenzaldehyde | [1] |
| Key Reagent | Tosylmethyl isocyanide (TosMIC) | [1] |
| Base | Potassium Carbonate (typical) | |
| Solvent | Methanol (typical) | |
| Reaction Temperature | Reflux (typical) | |
| Reaction Time | 2-6 hours (typical) | |
| Yield | High (part of 75% overall yield) | [1] |
| Purity | >95% | [1] |
Experimental Protocols
Scalable Synthesis of 2-Methoxy-4-nitrobenzaldehyde
This protocol is adapted from a reported multigram synthesis.[1]
Step 1: Oxidation of 2-Methoxy-4-nitrotoluene
-
To a stirred solution of 2-methoxy-4-nitrotoluene in acetic acid and acetic anhydride, slowly add chromic acid at a temperature maintained between 0-10 °C.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete (monitored by TLC or HPLC).
-
Carefully quench the reaction by pouring it into ice-water.
-
Filter the resulting solid and wash thoroughly with water.
-
Dry the solid under vacuum to obtain the intermediate diacetate.
Step 2: Hydrolysis to 2-Methoxy-4-nitrobenzaldehyde
-
Suspend the intermediate diacetate in a suitable solvent (e.g., a mixture of water and an organic solvent).
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Heat the mixture to reflux and monitor the reaction until the hydrolysis is complete.
-
Cool the reaction mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure 2-methoxy-4-nitrobenzaldehyde.
Van Leusen Synthesis of this compound
This is a general protocol for the Van Leusen oxazole synthesis, which can be adapted for a scalable process.
-
To a stirred suspension of potassium carbonate in methanol, add 2-methoxy-4-nitrobenzaldehyde and tosylmethyl isocyanide (TosMIC) at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
Visualizations
Synthetic Workflow
Caption: Workflow for the scalable synthesis of this compound.
Troubleshooting Decision Tree
References
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of various pharmaceutical compounds. The routes are evaluated based on their starting materials, reaction steps, and overall efficiency, supported by available experimental data. Detailed experimental protocols are provided to facilitate replication and adaptation in a laboratory setting.
At a Glance: Comparison of Synthetic Routes
| Parameter | Route A: Van Leusen Reaction from 2-Methoxy-4-nitrotoluene | Route B: Diazonium Salt Formylation and Cyclization |
| Starting Material | 4-nitro-2-methoxytoluene | Commercially available Fast Red B tetrafluoroborate salt |
| Key Intermediates | 2-Methoxy-4-nitrobenzaldehyde | 2-Methoxy-4-nitrobenzenediazonium tetrafluoroborate, 2-Methoxy-4-nitrobenzaldehyde |
| Number of Steps | 3 | 2 |
| Overall Yield | ~46% (estimated) | 75% |
| Purity | Not explicitly reported for the final step | >95% |
| Reagents & Conditions | CrO₃, H₂SO₄, Ac₂O; HCl; TosMIC, K₂CO₃, Methanol | Palladium(0) catalyst; TosMIC |
| Advantages | Utilizes a readily available starting material. | Higher overall yield and purity reported. Fewer steps. |
| Disadvantages | Multi-step synthesis of the intermediate aldehyde. Use of a hazardous oxidizing agent (CrO₃). | Requires a specific diazonium salt starting material. Involves a palladium catalyst. |
Synthetic Route A: From 2-Methoxy-4-nitrotoluene via Van Leusen Reaction
This pathway involves the initial synthesis of the key intermediate, 2-Methoxy-4-nitrobenzaldehyde, from 4-nitro-2-methoxytoluene, followed by the construction of the oxazole ring using the Van Leusen oxazole synthesis.
Logical Workflow for Route A
Unveiling the Pharmacological Potential: A Comparative Analysis of 5-(2-Methoxy-4-nitrophenyl)oxazole and Its Analogues
Researchers in drug discovery are increasingly turning their attention to the oxazole scaffold, a versatile heterocyclic core renowned for its broad spectrum of biological activities. Among the myriad of oxazole derivatives, 5-(2-Methoxy-4-nitrophenyl)oxazole stands out as a compound of significant interest. This guide provides a comprehensive comparison of its biological activity with that of its analogues, supported by experimental data, detailed protocols, and visual representations of relevant biological pathways and workflows. The insights from various studies reveal critical structure-activity relationships that are pivotal for the rational design of more potent and selective therapeutic agents.
Comparative Biological Activity: A Data-Driven Overview
The biological efficacy of oxazole derivatives is profoundly influenced by the nature and position of substituents on the phenyl and oxazole rings. Quantitative data from various studies, summarized below, highlight these structure-activity relationships, offering a clear comparison of the potency of different analogues.
Anticancer Activity
The antiproliferative activity of oxazole derivatives has been extensively evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly with different substitution patterns.
Table 1: In Vitro Antiproliferative Activity of 2-Methyl-4,5-disubstituted Oxazole Analogues [1][2]
| Compound | 5-Position Substituent | Cancer Cell Line | IC50 (nM) |
| 4g | m-fluoro-p-methoxyphenyl | Various | 0.35 - 4.6 |
| 4i | p-ethoxyphenyl | Various | 0.5 - 20.2 |
| 4a | 2'-naphthyl | Various | 0.5 - 73.2 |
| 4e | p-methoxyphenyl | Various | Generally less potent than 4g and 4i |
| 4f | m-methoxyphenyl | Various | Drastic reduction in activity vs 4e |
| CA-4 (Reference) | - | Various | 0.8 - 3100 |
Note: CA-4 (Combretastatin A-4) is a potent, known tubulin-binding agent.
Table 2: Cytotoxic Activity of Oxazolo[5,4-d]pyrimidine Derivatives [3]
| Compound | 7-Position Substituent | Cancer Cell Line (HT29) | CC50 (µM) |
| 3g | 3-(N,N-dimethylamino)propyl | HT29 | 58.4 |
| 5-FU (Reference) | - | HT29 | 381.2 |
| Cisplatin (Reference) | - | HT29 | 47.2 |
Note: CC50 is the half-maximal cytotoxic concentration.
Antimicrobial Activity
Certain oxazole derivatives have demonstrated notable activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Table 3: Antimicrobial Activity of Various Oxazole Derivatives
| Compound Class | Specific Derivative | Microorganism | MIC (µg/mL) | Reference |
| 5-substituted 2-amino-1,3,4-oxadiazole | Compounds 1b, 1e, 1g | Streptococcus faecalis, MSSA, MRSA | 4 to 64 | [4] |
| 5-substituted 2-amino-1,3,4-thiadiazole | Compound 2g | Candida albicans | 8 | [4] |
| Benzoxazole derivative | Compound 47 | Pseudomonas aeruginosa | 0.25 | [5] |
| Benzoxazole derivative | Compound 47 | Enterococcus faecalis | 0.5 | [5] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of these oxazole derivatives, crucial for the reproducibility and validation of the presented findings.
Antiproliferative Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HT-29)[2]
-
96-well plates[4]
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)[4]
-
Phosphate-buffered saline (PBS)[4]
Procedure:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.[4]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. Control wells receive medium with DMSO only. The plates are then incubated for a further 48-72 hours.[2]
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.[4]
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or appropriate broth for fungi
-
96-well microtiter plates
-
Test compounds (dissolved in a suitable solvent)
-
Reference antibiotics (e.g., Gentamicin, Ciprofloxacin)[6]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Serial Dilution: Serial twofold dilutions of the test compounds and reference antibiotics are prepared in the broth directly in the 96-well plates.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in DOT language.
Caption: Generalized mechanism of action for oxazole-based antitubulin agents.
Caption: A typical experimental workflow for screening the anticancer activity of novel compounds.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of 5-(2-Methoxy-4-nitrophenyl)oxazole Derivatives: A Comparative Guide
For Immediate Release
Shanghai, China – December 26, 2025 – In the relentless pursuit of novel therapeutic agents, the oxazole scaffold has consistently emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This guide delves into the structure-activity relationship (SAR) of a promising, yet underexplored class of compounds: 5-(2-methoxy-4-nitrophenyl)oxazole derivatives. While the parent compound is a known key intermediate in the synthesis of the hepatitis C drug candidate VX-497 (merimepodib), a systematic exploration of its derivatives is poised to unlock new therapeutic avenues, particularly in oncology and infectious diseases.[2] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a comparative analysis of hypothetical derivatives based on established SAR principles from related oxazole series, detailed experimental protocols for their evaluation, and insights into potential mechanisms of action.
Comparative Analysis of Hypothetical Derivatives
While extensive experimental data on a broad series of this compound derivatives are not yet publicly available, we can extrapolate potential structure-activity relationships based on established findings for other 5-phenyloxazole analogs. The following table presents a hypothetical series of derivatives and their predicted biological activities, offering a roadmap for future synthesis and evaluation. The core scaffold is maintained, with substitutions proposed at the 2-position of the oxazole ring, a common site for modification in related series.
| Compound ID | R-Group (at position 2 of oxazole) | Predicted Anticancer Activity (IC50) | Predicted Antimicrobial Activity (MIC) | Rationale for Predicted Activity |
| OX-1 | -H | Moderate | Low | The unsubstituted oxazole may possess baseline activity, but lacks specific functionalities to enhance potency. |
| OX-2 | -CH3 | Moderate to High | Low to Moderate | A small alkyl group like methyl can enhance lipophilicity, potentially improving cell permeability and anticancer activity.[3] |
| OX-3 | -C6H5 (Phenyl) | High | Moderate | Aromatic substituents at the 2-position often lead to potent anticancer activity through various mechanisms, including tubulin inhibition. |
| OX-4 | -C6H4-Cl (4-Chlorophenyl) | Very High | Moderate to High | Electron-withdrawing groups on the phenyl ring can enhance activity. The chloro group is a common feature in potent anticancer and antimicrobial agents. |
| OX-5 | -C6H4-OCH3 (4-Methoxyphenyl) | High | Moderate | Electron-donating groups like methoxy can also confer potent activity, potentially through interactions with different biological targets.[3] |
| OX-6 | -NH2 | Low | Moderate to High | An amino group could impart antimicrobial properties but may reduce anticancer efficacy depending on the target. |
| OX-7 | -CF3 | Very High | Moderate | The trifluoromethyl group is a strong electron-withdrawing group known to significantly enhance the biological activity of many heterocyclic compounds. |
Experimental Protocols
To empirically validate the predicted activities of these and other novel this compound derivatives, the following detailed experimental protocols are provided.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells, then seed them in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.[4][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[4][6]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 5-10 minutes.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration that inhibits cell growth by 50%) can then be calculated.
In Vitro Antimicrobial Susceptibility: Kirby-Bauer Disk Diffusion Test
This method assesses the antimicrobial activity of compounds by measuring the zone of inhibition of bacterial growth.[7][8]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Mueller-Hinton agar (MHA) plates
-
Sterile cotton swabs
-
Sterile filter paper disks
-
Test compound solutions of known concentration
-
Positive control antibiotic disks (e.g., Ciprofloxacin)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard.[8]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the bacterial suspension and streak it evenly across the entire surface of an MHA plate.[9]
-
Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the agar surface. Also apply a positive control disk.
-
Incubation: Incubate the plates at 35°C for 18-24 hours.[10]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where bacterial growth is inhibited. The size of the zone is indicative of the compound's antimicrobial potency.[7]
Potential Signaling Pathways and Mechanisms of Action
Oxazole derivatives have been reported to exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways that drive tumor progression.[11][12] For the this compound series, it is plausible that they may modulate one or more of the following pathways:
-
EGFR and PI3K/Akt/mTOR Pathways: Many heterocyclic compounds, including oxadiazole derivatives (structurally related to oxazoles), have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR) and downstream pathways like PI3K/Akt/mTOR.[13] Inhibition of these pathways can lead to decreased cell proliferation and survival.
-
p53 Upregulation: Some oxadiazole derivatives can stabilize the tumor suppressor protein p53 by preventing its degradation, leading to the activation of pro-apoptotic genes.[13]
-
Tubulin Polymerization Inhibition: A significant number of oxazole-containing compounds act as antitubulin agents, binding to the colchicine site of tubulin and disrupting microtubule dynamics, which ultimately leads to cell cycle arrest and apoptosis.[3]
Visualizations
To further clarify the experimental and conceptual frameworks presented, the following diagrams are provided.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The comparative analysis and detailed protocols provided in this guide are intended to catalyze further research into this promising class of compounds. By systematically exploring the structure-activity relationships and elucidating the underlying mechanisms of action, the scientific community can unlock the full therapeutic potential of these derivatives in the fight against cancer and infectious diseases. The versatility of the oxazole ring, combined with the specific electronic and steric properties of the 2-methoxy-4-nitrophenyl substituent, provides a compelling starting point for the development of next-generation medicines.[1]
References
- 1. iajps.com [iajps.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4.3. In Vitro Anticancer Activity Assay [bio-protocol.org]
- 6. atcc.org [atcc.org]
- 7. asm.org [asm.org]
- 8. apec.org [apec.org]
- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benthamscience.com [benthamscience.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
Efficacy of 5-(2-Methoxy-4-nitrophenyl)oxazole as a Precursor to VX-497 Compared to Other Intermediates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of various intermediates in the synthesis of VX-497 (Merimepodib), a potent inhibitor of inosine monophosphate dehydrogenase (IMPDH). The focus is on the role of 5-(2-Methoxy-4-nitrophenyl)oxazole as a key precursor to the core aniline intermediate, 3-methoxy-4-(5-oxazolyl)aniline, and its comparison with alternative synthetic strategies. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and visualizes synthetic pathways to aid in the selection of the most efficient route for drug development and manufacturing.
Introduction
VX-497 is a complex molecule synthesized through a convergent approach, which involves the preparation of two key fragments that are subsequently coupled to form the final drug substance. The "eastern" fragment is the substituted aniline, 3-methoxy-4-(5-oxazolyl)aniline, and the "western" fragment is a substituted benzylamine bearing a carbamate moiety. The efficiency of the overall synthesis is highly dependent on the efficacy of producing these key intermediates. This guide will delve into the various synthetic routes for these fragments, with a particular emphasis on the precursors for the critical 3-methoxy-4-(5-oxazolyl)aniline intermediate.
Synthesis of the "Eastern" Fragment: 3-methoxy-4-(5-oxazolyl)aniline
The primary and most widely documented precursor for 3-methoxy-4-(5-oxazolyl)aniline is This compound . The synthesis of this crucial intermediate has been approached through several routes, primarily differing in the method of introducing the oxazole ring.
Route 1: Palladium-Catalyzed Formylation and Condensation
This modern and efficient two-step method begins with a commercially available dye, Fast Red B tetrafluoroborate salt. The synthesis proceeds through a palladium-catalyzed formylation to yield 2-methoxy-4-nitrobenzaldehyde, which is then condensed with tosylmethyl isocyanide (TosMIC) to form the desired oxazole.[1]
Key Intermediates:
-
2-Methoxy-4-nitrobenzaldehyde
-
This compound
This route is favored for its high yield and purity.[1]
Route 2: Beech Reaction Variant
An alternative approach involves a variant of the Beech reaction. This synthesis starts with 2-methoxy-4-nitroaniline, which is diazotized and then reacted to form an aryl oxime. This oxime is subsequently converted to this compound.
Key Intermediates:
-
2-Methoxy-4-nitroaniline diazonium salt
-
Aryl oxime intermediate
While this route offers an alternative, specific yield and purity data are less commonly reported in readily available literature, making a direct quantitative comparison challenging.
Route 3: Oxidation of a Toluene Derivative
A third pathway to the intermediate aldehyde, 2-methoxy-4-nitrobenzaldehyde, starts from 3-methoxy-4-methylnitrobenzene. This starting material is oxidized to a gem-diacetate, which is then hydrolyzed to the aldehyde. The subsequent condensation with TosMIC follows as in Route 1.
Key Intermediates:
-
3-methoxy-4-methylnitrobenzene
-
gem-diacetate intermediate
-
2-Methoxy-4-nitrobenzaldehyde
The final step in producing the "eastern" fragment is the reduction of the nitro group of this compound to yield 3-methoxy-4-(5-oxazolyl)aniline .
Synthesis of the "Western" Fragment and Final Coupling
The "western" fragment of VX-497 is (S)-tetrahydrofuran-3-yl 3-aminobenzylcarbamate. This is prepared from (S)-3-hydroxytetrahydrofuran and 3-aminobenzylamine.
The final and critical step in the synthesis of VX-497 is the coupling of the "eastern" and "western" fragments to form the urea linkage. A large-scale manufacturing process for VX-497 has been developed that utilizes phosgene for this coupling reaction, resulting in a high yield and purity of the final product.
Comparative Data
The following tables summarize the available quantitative data for the key synthetic steps.
Table 1: Comparison of Synthetic Routes to this compound
| Route | Starting Material | Key Intermediates | Overall Yield | Purity | Reference |
| Palladium-Catalyzed Formylation | Fast Red B tetrafluoroborate salt | 2-Methoxy-4-nitrobenzaldehyde | 75% | >95% | [1] |
| Beech Reaction Variant | 2-Methoxy-4-nitroaniline | Aryl oxime | Data not available | Data not available | |
| Oxidation of Toluene Derivative | 3-Methoxy-4-methylnitrobenzene | 2-Methoxy-4-nitrobenzaldehyde | Data not available | Data not available |
Table 2: Final Coupling Step for VX-497 Synthesis
| Coupling Agent | "Eastern" Fragment | "Western" Fragment | Yield | Purity | Reference |
| Phosgene | 3-methoxy-4-(5-oxazolyl)aniline | (S)-tetrahydrofuran-3-yl 3-aminobenzylcarbamate | High | High |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-nitrobenzaldehyde via Palladium-Catalyzed Formylation
This protocol is adapted from the literature describing a robust method for multigram synthesis.[1]
-
Diazotization: A solution of 2-methoxy-4-nitroaniline in a suitable solvent is treated with a diazotizing agent (e.g., sodium nitrite in acidic medium) at low temperature to form the corresponding diazonium salt.
-
Formylation: The aryl diazonium species is then subjected to a palladium(0)-catalyzed formylation reaction. This is typically carried out in the presence of a formylating agent.
-
Work-up and Purification: The reaction mixture is worked up using standard procedures, and the resulting 2-methoxy-4-nitrobenzaldehyde is purified, for example, by crystallization or chromatography.
Protocol 2: Synthesis of this compound via Condensation with TosMIC
This protocol is a widely used method for the formation of oxazole rings.[1]
-
Reaction Setup: To a solution of 2-methoxy-4-nitrobenzaldehyde in a suitable solvent such as methanol, tosylmethyl isocyanide (TosMIC) and a base (e.g., potassium carbonate) are added.
-
Reaction Conditions: The reaction mixture is heated to reflux for a specified period.
-
Work-up and Purification: After cooling, the reaction mixture is subjected to an aqueous work-up. The crude product is then purified, for example, by recrystallization or column chromatography, to yield pure this compound.
Protocol 3: Reduction of this compound
-
Catalytic Hydrogenation: this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) and subjected to catalytic hydrogenation using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
-
Work-up: Upon completion of the reaction (monitored by techniques like TLC or LC-MS), the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 3-methoxy-4-(5-oxazolyl)aniline.
Visualizations
Synthetic Pathway to VX-497 via Palladium-Catalyzed Formylation
References
Comparative Analysis of 5-(Aryl)-Substituted Oxazole Derivatives: In Vitro Anticancer and Antimicrobial Evaluation
A comprehensive guide for researchers and drug development professionals on the biological activities of nitrophenyl and methoxyphenyl substituted oxazolone derivatives.
While specific research on 5-(2-Methoxy-4-nitrophenyl)oxazole derivatives is limited in the current scientific literature, this guide provides a comparative analysis of two structurally related compounds: a 4-nitrophenyl substituted 5(4H)-oxazolone and a 4-methoxyphenyl substituted 5(4H)-oxazolone. These compounds share key structural motifs with the requested molecule and offer valuable insights into the potential biological activities conferred by these substitutions. The data presented is based on a study that synthesized a series of 5(4H)-oxazolone-based sulfonamides and evaluated their in vitro antibacterial, antifungal, and anticancer properties.[1]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of the selected nitrophenyl and methoxyphenyl substituted oxazolone derivatives against various bacterial, fungal, and cancer cell lines.
Table 1: Minimum Inhibitory Concentrations (MICs) against Bacterial and Fungal Strains (µg/mL) [1]
| Compound/Strain | Staphylococcus aureus (ATCC 25923) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) | Candida albicans (ATCC 10231) |
| 4-Nitrophenyl Derivative (9f) | 15.62 | 31.25 | 31.25 | 62.5 | >1000 |
| 4-Methoxyphenyl Derivative (9b) | 7.81 | 15.62 | 31.25 | 62.5 | >1000 |
| Ampicillin (Reference) | 3.9 | 1.95 | 3.9 | >1000 | - |
| Amphotericin B (Reference) | - | - | - | - | 1.95 |
Table 2: In Vitro Cytotoxicity (IC50) against Human Cancer Cell Lines (µM) [1]
| Compound/Cell Line | MCF-7 (Breast Cancer) |
| 4-Nitrophenyl Derivative (9f) | 32.4 |
| 4-Methoxyphenyl Derivative (9b) | 41.5 |
| Doxorubicin (Reference) | 8.2 |
Experimental Protocols
In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The antimicrobial activity of the synthesized oxazolone derivatives was determined using the broth microdilution method.
-
Preparation of Test Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (DMSO).
-
Bacterial and Fungal Strains: The following microorganisms were used: Staphylococcus aureus (ATCC 25923), Bacillus subtilis (ATCC 6633), Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853), and Candida albicans (ATCC 10231).
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds were prepared in Mueller-Hinton broth for bacteria and Sabouraud dextrose broth for fungi in 96-well microtiter plates.
-
Each well was inoculated with a standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
The plates were incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for Candida albicans.
-
-
MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible microbial growth.[1]
In Vitro Anticancer Activity: MTT Assay
The cytotoxicity of the oxazolone derivatives against the human breast cancer cell line MCF-7 was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: MCF-7 cells were maintained in DMEM supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 1 x 10^4 cells/well and allowed to attach overnight.
-
The cells were then treated with various concentrations of the test compounds and incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells, and the IC50 value (the concentration required to inhibit 50% of cell growth) was determined.[1]
Visualizations
Experimental Workflow Diagrams
References
A Comparative Purity Analysis of Synthesized 5-(2-Methoxy-4-nitrophenyl)oxazole and Commercial Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the purity of in-house synthesized 5-(2-Methoxy-4-nitrophenyl)oxazole against commercially available standards. The methodologies and data presented herein offer a robust approach to quality control, ensuring the reliability of subsequent experimental results.
This compound is a key intermediate in the synthesis of various pharmacologically active molecules, including the hepatitis C drug candidate VX-497 (merimepodib).[1][2] Its purity is paramount to the success of multi-step syntheses and the biological activity of the final compounds. This guide outlines the analytical techniques and presents comparative data to validate the identity and purity of the synthesized compound.
Comparative Data Summary
The performance and purity of a laboratory-synthesized batch of this compound were compared against a commercial standard (purity >98%). The following table summarizes the key analytical findings.
| Parameter | Synthesized this compound | Commercial Standard | Methodology |
| Appearance | Yellow solid | Light yellow crystalline powder | Visual Inspection |
| Melting Point | 150-152 °C[1] | 151-153 °C | Melting Point Apparatus |
| Purity (HPLC) | >95%[1][2] | ≥98%[3] | High-Performance Liquid Chromatography (HPLC) |
| ¹H NMR (CDCl₃) | δ 8.03 (s, 1H), 7.96 (s, 1H), 7.94 (s, 1H), 7.87 (s, 1H), 7.75 (s, 1H), 4.10 (s, 3H)[1] | Conforms to structure | Nuclear Magnetic Resonance (NMR) |
| ¹³C NMR (CDCl₃) | δ 156.0, 151.2, 148.2, 146.6, 129.0, 126.4, 123.3, 116.7, 106.5, 56.6[1] | Conforms to structure | Nuclear Magnetic Resonance (NMR) |
| Mass (MS, ESI+) | m/z 221 (M+H)⁺[1] | m/z 221 (M+H)⁺ | Mass Spectrometry (MS) |
Experimental Workflow
The process of benchmarking involves a systematic workflow, from initial synthesis and procurement to a final comparative analysis. This ensures that all materials are rigorously tested against the same standards.
Caption: A logical workflow for the purity benchmarking process.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the procedures for the key analytical techniques used in this comparison.
High-Performance Liquid Chromatography (HPLC)
This method is used to determine the purity of the compound by separating it from any potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, starting with 60:40 (v/v) acetonitrile:water.[4]
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the sample in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[4]
-
Procedure: Inject 10 µL of the prepared sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for confirming the chemical structure of the synthesized compound.
-
Instrumentation: High-resolution NMR spectrometer (e.g., 300 MHz or higher).[6]
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).[6]
-
¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans (typically 8 to 64) to achieve a good signal-to-noise ratio.[6]
-
¹³C NMR Acquisition: Acquire the carbon spectrum with proton decoupling. A greater number of scans (1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.[6]
-
Data Processing: Process the raw data using appropriate software. Reference the chemical shifts to the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
-
Instrumentation: Mass spectrometer with an Electrospray Ionization (ESI) source.[6]
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.[6]
-
Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.[6]
-
Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion. High-resolution mass spectrometry (HRMS) can be used for elemental composition confirmation.
Melting Point Determination
The melting point is a key physical property that provides an indication of purity. A sharp melting range close to the literature value suggests high purity.
-
Instrumentation: Digital melting point apparatus.
-
Sample Preparation: Place a small amount of the dry, powdered sample into a capillary tube.
-
Procedure: Place the capillary tube in the apparatus and heat at a controlled rate (e.g., 1-2 °C/min) near the expected melting point. Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample.
References
A Comparative Guide to the Synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-(2-Methoxy-4-nitrophenyl)oxazole, a key intermediate in the development of various pharmaceutical compounds, can be approached through several synthetic pathways. This guide provides a comprehensive cost-benefit analysis of the most viable routes, presenting experimental data, detailed protocols, and visualizations to aid researchers in selecting the optimal method for their specific needs.
At a Glance: Comparison of Key Synthetic Pathways
| Synthetic Pathway | Starting Materials | Key Reagents & Solvents | Yield (%) | Purity (%) | Reaction Time | Key Advantages | Key Disadvantages |
| Van Leusen Oxazole Synthesis | 2-Methoxy-4-nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₂CO₃, Methanol, Methylene Chloride | 96 | >95 | 18 h | High yield, high purity, well-documented for scale-up. | Long reaction time, cost of TosMIC. |
| Microwave-Assisted Van Leusen Synthesis | 2-Methoxy-4-nitrobenzaldehyde, Tosylmethyl isocyanide (TosMIC) | K₃PO₄, Isopropyl Alcohol | ~90-95 (estimated for similar substrates) | High | 8-15 min | Drastically reduced reaction time, potential for high throughput. | Requires specialized microwave reactor, optimization may be needed. |
| Robinson-Gabriel Synthesis | α-Acylamino ketone (derived from 2-methoxy-4-nitrophenacylamine) | H₂SO₄, PPA, or TFAA | Moderate to Good (substrate dependent) | Variable | Several hours | Utilizes classical and well-understood chemistry. | Requires synthesis of the α-acylamino ketone precursor, harsh reaction conditions. |
| Fischer Oxazole Synthesis | Cyanohydrin of an aldehyde, 2-Methoxy-4-nitrobenzaldehyde | Anhydrous HCl, Ether | Moderate (substrate dependent) | Variable | Several hours | One of the classical methods for oxazole synthesis. | Requires synthesis and handling of cyanohydrins, anhydrous conditions are critical. |
| Bredereck Reaction | α-Haloketone (e.g., 2-bromo-1-(2-methoxy-4-nitrophenyl)ethan-1-one), Formamide | Formamide | Moderate to Good (substrate dependent) | Variable | Several hours | Utilizes readily available starting materials. | Requires synthesis of the α-haloketone, can have side reactions. |
Cost-Benefit Analysis
The choice of synthetic pathway is often a balance between the cost of materials, the efficiency of the reaction, and the ease of execution and purification. The following table provides an estimated cost analysis for the synthesis of one mole of this compound via the most direct routes.
| Pathway Component | Van Leusen Synthesis | Microwave-Assisted Van Leusen | Notes |
| Starting Materials Cost | |||
| 2-Methoxy-4-nitrobenzaldehyde | ~$1,500 - $2,000 / mole | ~$1,500 - $2,000 / mole | Price can vary based on supplier and purity. |
| Tosylmethyl isocyanide (TosMIC) | ~$400 - $600 / mole | ~$400 - $600 / mole | A significant cost contributor. |
| Reagents & Solvents Cost | |||
| Potassium Carbonate (K₂CO₃) | ~$50 - $100 / kg | - | |
| Potassium Phosphate (K₃PO₄) | - | ~$100 - $150 / kg | |
| Methanol | ~$20 - $40 / L | - | |
| Isopropyl Alcohol | - | ~$30 - $50 / L | |
| Methylene Chloride (for workup) | ~$30 - $50 / L | ~$30 - $50 / L | |
| Energy Consumption | Moderate (18h reflux) | Low (8-15 min irradiation) | Microwave synthesis offers significant energy savings. |
| Purification Cost | Low to Moderate (crystallization, minimal chromatography) | Low to Moderate (likely similar to conventional) | High purity from the van Leusen reaction may reduce purification costs. |
| Overall Cost-Effectiveness | Good for high-yield, high-purity production on a larger scale. | Potentially very high for rapid synthesis and high throughput, especially if energy costs are a major factor. | The initial investment in a microwave reactor needs to be considered. |
Note: Prices are estimates based on currently available data and are subject to change. Bulk purchasing can significantly reduce costs.
The classical Robinson-Gabriel, Fischer, and Bredereck syntheses are not included in this direct cost comparison due to the lack of specific yield and purity data for the target molecule, which would make a direct cost-per-mole calculation speculative. However, these routes may be cost-effective if the necessary multi-step precursors are readily available or can be synthesized in-house at a low cost.
Experimental Protocols
Pathway 1: Van Leusen Oxazole Synthesis
This method is a well-established and high-yielding route to this compound.
Reaction: Condensation of 2-Methoxy-4-nitrobenzaldehyde with Tosylmethyl isocyanide (TosMIC).
Procedure:
-
To a solution of 2-methoxy-4-nitrobenzaldehyde (1.0 eq) in methanol, add tosylmethyl isocyanide (1.0 eq) and potassium carbonate (2.6 eq).
-
Heat the resulting suspension at reflux for 18 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Partition the resulting solid between methylene chloride and water.
-
Separate the organic layer, and extract the aqueous layer with methylene chloride.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.
-
Treat the solution with activated charcoal and silica gel, then filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a solid.
Yield: 96% Purity: >95% (by HPLC)
Pathway 2: Microwave-Assisted Van Leusen Synthesis
This approach offers a significant reduction in reaction time compared to the conventional method.
Reaction: Microwave-assisted condensation of an aryl aldehyde with TosMIC.
General Procedure (to be adapted for the specific substrate):
-
In a microwave reactor vessel, combine the aryl aldehyde (1.0 eq), tosylmethyl isocyanide (1.0 eq), and potassium phosphate (2.0 eq) in isopropyl alcohol.
-
Irradiate the mixture in a microwave reactor at a specified temperature (e.g., 65 °C) and power for a short duration (e.g., 8-15 minutes).
-
Monitor the reaction by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
Workup would typically involve removing the solvent and partitioning between an organic solvent and water, followed by drying and concentration.
-
Purification can be achieved by recrystallization or column chromatography if necessary.
Expected Yield: High (based on similar substrates) Purity: High
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in the primary synthetic routes.
Spectroscopic analysis of 5-(2-Methoxy-4-nitrophenyl)oxazole compared to similar oxazole compounds
For Immediate Publication
A Comprehensive Spectroscopic Guide for Researchers in Drug Discovery and Development
This guide provides a detailed comparative analysis of the spectroscopic properties of 5-(2-Methoxy-4-nitrophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of complete experimental spectra for this specific molecule, this document presents a combination of predicted data for the target compound and experimental data for structurally similar oxazole derivatives. This approach allows for a thorough understanding of the influence of substituent groups on the spectroscopic characteristics of the oxazole scaffold.
The data presented herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), serves as a valuable resource for the identification, characterization, and quality control of this and related compounds in a research and development setting.
Comparative Spectroscopic Data
The following tables summarize the predicted spectroscopic values for this compound and compare them with the experimental data of two relevant analogues: 5-(4-nitrophenyl)oxazole and 5-(2-methoxyphenyl)oxazole. This comparison highlights the distinct effects of the methoxy and nitro functional groups on the spectral properties.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental, Solvent: CDCl₃, 400 MHz)
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity |
| This compound | H-2 (oxazole) | ~8.0 | s |
| H-4 (oxazole) | ~7.4 | s | |
| H-3' (phenyl) | ~7.9 | d | |
| H-5' (phenyl) | ~7.8 | dd | |
| H-6' (phenyl) | ~7.0 | d | |
| -OCH₃ | ~4.0 | s | |
| 5-(4-nitrophenyl)oxazole | H-2 (oxazole) | 8.15 | s |
| H-4 (oxazole) | 7.62 | s | |
| H-2', H-6' (phenyl) | 8.30 | d | |
| H-3', H-5' (phenyl) | 7.85 | d | |
| 3-(4-nitrophenyl)-5-phenylisoxazole [1] | Isoxazole-H | 6.91 | s |
| ArH | 8.38-8.34 (m, 2H), 8.08-8.05 (m, 2H) | m | |
| ArH | 7.88-7.84 (m, 2H), 7.54-7.49 (m, 3H) | m |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental, Solvent: CDCl₃, 100 MHz)
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ, ppm) |
| This compound | C-2 (oxazole) | ~151 |
| C-4 (oxazole) | ~125 | |
| C-5 (oxazole) | ~150 | |
| C-1' (phenyl) | ~120 | |
| C-2' (phenyl) | ~158 | |
| C-3' (phenyl) | ~110 | |
| C-4' (phenyl) | ~148 | |
| C-5' (phenyl) | ~120 | |
| C-6' (phenyl) | ~115 | |
| -OCH₃ | ~56 | |
| 5-(4-nitrophenyl)oxazole | C-2 (oxazole) | 151.8 |
| C-4 (oxazole) | 124.5 | |
| C-5 (oxazole) | 150.2 | |
| C-1' (phenyl) | 133.5 | |
| C-2', C-6' (phenyl) | 127.0 | |
| C-3', C-5' (phenyl) | 124.3 | |
| C-4' (phenyl) | 148.0 | |
| 3-(4-nitrophenyl)-5-phenylisoxazole [1] | C (isoxazole) | 171.4, 161.1, 97.4 |
| C (aromatic) | 148.6, 135.2, 130.6, 129.1, 127.6, 126.9, 125.9, 124.2 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)
| Compound | Functional Group | Predicted/Experimental Wavenumber (cm⁻¹) |
| This compound | C-H (aromatic) | ~3100-3000 |
| C=N (oxazole) | ~1650-1630 | |
| C=C (aromatic) | ~1600, 1480 | |
| NO₂ (asymmetric stretch) | ~1530 | |
| NO₂ (symmetric stretch) | ~1350 | |
| C-O-C (ether) | ~1250, 1050 | |
| 5-(4-nitrophenyl)oxazole | C-H (aromatic) | 3110, 3080 |
| C=N (oxazole) | 1645 | |
| C=C (aromatic) | 1605, 1490 | |
| NO₂ (asymmetric stretch) | 1520 | |
| NO₂ (symmetric stretch) | 1345 |
Table 4: UV-Visible (UV-Vis) Spectroscopy Data (Predicted and Experimental)
| Compound | Solvent | Predicted/Experimental λmax (nm) |
| This compound | Methanol | ~320-340 |
| 5-(4-nitrophenyl)oxazole | Ethanol | 315 |
| Various Oxazole Derivatives [2] | Chloroform, Acetonitrile | 355 - 495 |
Table 5: Mass Spectrometry (MS) Data (Predicted Fragmentation)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Key Fragment Ions (m/z) |
| This compound | C₁₀H₈N₂O₄ | 220.18 | 220 [M]⁺, 190 [M-NO]⁺, 175 [M-NO₂]⁺, 162 [M-CO-NO]⁺, 147, 121, 104 |
Experimental Protocols
Standard spectroscopic techniques were employed for the characterization of the analogous compounds and are recommended for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
Data Acquisition: ¹H NMR spectra were acquired with a 30° pulse angle, a relaxation delay of 1.0 s, and 16 scans. ¹³C NMR spectra were acquired using a proton-decoupled pulse sequence with a 45° pulse angle, a relaxation delay of 2.0 s, and 1024 scans.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: IR spectra were recorded on a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A stock solution of the compound in methanol (1 mg/mL) was prepared. This solution was then diluted to an appropriate concentration (e.g., 10 µg/mL) to obtain an absorbance reading between 0.2 and 0.8.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer was used.
-
Data Acquisition: The absorption spectrum was recorded from 200 to 800 nm, using methanol as the blank.
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of the compound in methanol (~1 µg/mL) was prepared.
-
Instrumentation: Mass spectra were obtained using a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: The sample was introduced into the mass spectrometer via direct infusion. The analysis was performed in positive ion mode, scanning a mass range of m/z 50-500.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel organic compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of a Novel Compound.
This guide provides a foundational spectroscopic dataset and analytical workflow for this compound and its analogues. The comparative data is essential for researchers to understand the structure-property relationships within this class of compounds and will aid in the development of new chemical entities with potential therapeutic applications.
References
Evaluating the Novelty and Patentability of 5-(2-Methoxy-4-nitrophenyl)oxazole Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the novelty and patentability of 5-(2-Methoxy-4-nitrophenyl)oxazole derivatives. By comparing their potential biological activities with existing alternatives and presenting supporting experimental data, this document aims to inform researchers and drug development professionals on the therapeutic promise of this chemical scaffold.
Introduction: The Versatility of the Oxazole Scaffold
Oxazole derivatives are a well-established class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] These five-membered heterocyclic rings, containing one oxygen and one nitrogen atom, are present in numerous natural products and have been successfully incorporated into a variety of clinically used drugs.[1] The oxazole core serves as a versatile scaffold, and its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2] The therapeutic potential of oxazole derivatives is often attributed to their ability to participate in various biological interactions, including hydrogen bonding and π-π stacking, with enzymes and receptors.[3]
Novelty Assessment of this compound
A thorough review of the scientific and patent literature reveals that This compound (CAS RN: 198821-78-2) is a known chemical entity. Notably, this compound has been reported as a key intermediate in the synthesis of the antiviral drug candidate merimepodib (VX-497) , which has been investigated for the treatment of hepatitis C and other viral infections.[4]
The established role of this compound as a synthetic intermediate indicates that the core molecule itself is not novel . However, the novelty and, consequently, the patentability of its derivatives would depend on the uniqueness of their chemical structures and any unexpected therapeutic properties they may exhibit.
Patentability Landscape
The patent landscape for oxazole derivatives is extensive, with numerous patents claiming various substituted oxazoles for a wide range of therapeutic applications.[5] The existing patents for merimepodib (VX-497) and its synthesis would likely cover the use of this compound as an intermediate for that specific therapeutic agent.
However, new derivatives of this compound could be patentable if they meet the criteria of novelty, non-obviousness, and utility. This could be achieved by:
-
Introducing novel substituents on the oxazole or phenyl ring that are not disclosed in the prior art.
-
Demonstrating unexpected or superior biological activity (e.g., significantly higher potency, broader spectrum of activity, improved safety profile) compared to existing compounds.
-
Identifying a new and non-obvious therapeutic application for these derivatives.
Therefore, while the core scaffold is known, there remains potential for securing intellectual property on novel derivatives with demonstrable therapeutic advantages.
Comparative Performance Analysis: Potential Therapeutic Applications
Based on the known biological activities of structurally related oxazole derivatives, we can project the potential therapeutic applications for novel this compound derivatives. The primary areas of interest are anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of oxazole-containing compounds.[6] The presence of a nitro group on the phenyl ring, as seen in the target scaffold, is a feature found in some biologically active molecules. The following table summarizes the in vitro anticancer activity of selected oxazole derivatives with structural similarities to the target compound.
Table 1: In Vitro Anticancer Activity of Selected Oxazole Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Benzylidene-2-phenyloxazol-5(4H)-one | A549 (Lung) | 25 | [1] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4e) | MCF-7 (Breast) | 9.0 | [6] |
| 2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine derivative (4f) | SK-MEL-28 (Melanoma) | 7.8 | [6] |
| 5-(3-(Substituted phenyl)-4,5-dihydroisoxazol-5-yl)-2-methoxyphenyl derivative | PC-3 (Prostate) | Not specified | [7] |
Note: Data for this compound derivatives is not available in the public domain and would require experimental determination.
The structure-activity relationship (SAR) studies of various phenyloxazole derivatives suggest that the nature and position of substituents on the phenyl ring significantly influence their anticancer potency.[3] For instance, the presence of electron-withdrawing or electron-donating groups can modulate the activity.[8]
Antimicrobial Activity
The oxazole moiety is also a key pharmacophore in many antimicrobial agents.[2] The search for novel antibiotics is critical in the face of growing antimicrobial resistance. The following table presents the antimicrobial activity of relevant oxazole derivatives against various pathogens.
Table 2: In Vitro Antimicrobial Activity of Selected Oxazole Derivatives
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 3-Substituted 5-amino 1,2,4-oxadiazole (43) | Staphylococcus aureus | 0.15 | [9] |
| 3-Substituted 5-amino 1,2,4-oxadiazole (43) | Escherichia coli | 0.05 | [9] |
| 2-(5-((2-Substitutedphenylamino)-1,3,4-oxadiazol-2-yl)methoxy)-... (5i) | Gram-positive/negative bacteria | 0.9375 - 3.75 | [10] |
| Thiazole substituted 1,3,4-oxadiazole (5a, 5e) | Various bacteria and fungi | Good activity | [11] |
Note: MIC (Minimum Inhibitory Concentration) values for this compound derivatives would need to be determined experimentally.
The antimicrobial spectrum and potency of oxazole derivatives are highly dependent on their substitution patterns.[12]
Experimental Protocols
To evaluate the biological activity of novel this compound derivatives, standardized and reproducible experimental protocols are essential.
Synthesis of this compound Derivatives
A plausible synthetic route for the core scaffold is outlined below, based on established methods.
Caption: Proposed synthesis of the core scaffold.
Further derivatization could be achieved through modification of the starting materials or subsequent reactions on the oxazole or phenyl ring.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Caption: Workflow for the MTT cytotoxicity assay.
In Vitro Antimicrobial Activity (Broth Microdilution)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.
Caption: Workflow for MIC determination.
Conclusion
While this compound itself is a known compound, primarily utilized as an intermediate in the synthesis of the antiviral agent merimepodib, the therapeutic potential of its novel derivatives remains an open area for exploration. The extensive body of research on the anticancer and antimicrobial activities of various oxazole derivatives provides a strong rationale for investigating this specific scaffold.
The key to establishing patentability for new derivatives will lie in demonstrating novel structural features and, crucially, unexpected and superior biological activities. The experimental protocols outlined in this guide provide a framework for generating the necessary data to support such claims. For researchers and drug development professionals, the this compound scaffold represents a promising starting point for the design and synthesis of new therapeutic agents with the potential for significant clinical impact. Further investigation into the structure-activity relationships of novel derivatives is warranted to unlock the full therapeutic potential of this chemical class.
References
- 1. researchgate.net [researchgate.net]
- 2. iajps.com [iajps.com]
- 3. mdpi.com [mdpi.com]
- 4. Merimepodib, an IMPDH inhibitor, suppresses replication of Zika virus and other emerging viral pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and antibacterial activity of various substituted oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-(2-Methoxy-4-nitrophenyl)oxazole: A Guide for Laboratory Professionals
This document provides essential guidance on the safe and compliant disposal of 5-(2-Methoxy-4-nitrophenyl)oxazole, a chemical compound utilized in various research and development applications. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personal safety and environmental protection. Due to the presence of a nitroaromatic functionality, this compound should be handled as a potentially hazardous substance.
Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The structural motifs—a nitrophenyl group and an oxazole core—necessitate cautious handling. Nitroaromatic compounds can be toxic and environmentally persistent.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles with side-shields or a face shield. | Protects eyes from potential splashes of the chemical or its solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents direct skin contact with the chemical. |
| Body Protection | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. | Minimizes inhalation of any potential dust, vapors, or aerosols.[1][2] |
Disposal Protocol: A Step-by-Step Guide
The proper disposal of this compound is a critical step in maintaining laboratory safety and environmental compliance. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[2] The following procedure outlines the necessary steps for its collection and disposal.
Step 1: Waste Segregation and Collection
-
Designate a Waste Container : Use a clearly labeled, clean, and compatible container for hazardous waste. The container must be in good condition with a secure lid.[1]
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the date of accumulation.[1]
-
Do Not Mix : Do not mix this waste with other chemical waste streams to prevent potentially dangerous reactions.[1][2]
-
Collection : Collect waste this compound, including any contaminated materials (e.g., weighing boats, contaminated paper towels), in the designated hazardous waste container.[2]
Step 2: Storage
-
Designated Area : Store the sealed waste container in a designated hazardous waste accumulation area.[1] This area should be well-ventilated, away from ignition sources, and have secondary containment to prevent spills.[2]
-
Container Integrity : Ensure the container is kept tightly closed when not in use.[3]
Step 3: Arranging for Disposal
-
Contact EHS : Notify your institution's Environmental Health and Safety (EHS) office or equivalent department to arrange for pickup and disposal.[1][2]
-
Licensed Contractor : The disposal of this compound must be carried out by a licensed and approved hazardous waste disposal company.[1]
Spill Management
In the event of a spill, immediate action is required to mitigate risks.
-
Alert Personnel : Immediately alert personnel in the vicinity.
-
Evacuate : Evacuate the immediate area if the spill is large.
-
Ventilate : Ensure adequate ventilation.
-
Containment : For small spills, contain the spill with an inert absorbent material (e.g., vermiculite, sand).[4]
-
Cleanup : Wearing appropriate PPE, carefully collect the absorbent material and spilled substance using non-sparking tools and place it in the designated hazardous waste container.[2]
-
Decontamination : Decontaminate the spill area with a suitable solvent, and dispose of cleaning materials as hazardous waste.[2]
-
Reporting : Report the incident to your laboratory supervisor and institutional EHS office.
Disposal Workflow
The following diagram illustrates the logical steps for the proper handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and the relevant Safety Data Sheets for all chemicals used.
References
Personal protective equipment for handling 5-(2-Methoxy-4-nitrophenyl)oxazole
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling 5-(2-Methoxy-4-nitrophenyl)oxazole. The following table summarizes the required equipment based on general principles for handling hazardous organic chemicals.
| PPE Category | Item | Specifications |
| Eye and Face | Safety Goggles | Chemical splash goggles are required.[2][3] |
| Face Shield | Recommended to be worn over safety glasses, especially when there is a risk of splashing.[2][3][4] | |
| Hand | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[2] Always inspect gloves for integrity before use.[2] |
| Body | Laboratory Coat | A flame-resistant lab coat should be worn and kept fully buttoned.[2][5] |
| Respiratory | Respirator | Use a NIOSH-approved respirator if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[2][5][6] |
| Foot | Closed-Toe Shoes | Sturdy, closed-toe shoes must be worn at all times in the laboratory.[2] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly.[2] The workspace should be in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Dispensing: To prevent the creation of dust or aerosols, use appropriate tools for transferring the chemical.
-
During Use: Keep containers of this compound tightly closed when not in use.[1][7] Avoid all personal contact, including the inhalation of any dust or vapors.[2][8] Do not eat, drink, or smoke in the handling area.[9]
-
After Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[1][2] Decontaminate all surfaces and equipment used.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including empty containers, used gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[2][6]
-
Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) office.[2] The container should be designated for halogenated or nitrogenous organic waste, depending on institutional guidelines.[10]
-
Container Management: Ensure the waste container is made of a compatible material and has a secure, tight-fitting lid.[11] Store the sealed container in a designated hazardous waste accumulation area.[6]
-
Arranging for Disposal: Once the container is nearly full (around 75% capacity), contact your institution's EHS office to arrange for pickup and disposal by a licensed hazardous waste contractor.[6][10] Under no circumstances should this chemical be disposed of down the drain.[10]
Workflow for Safe Handling and Disposal
Caption: Workflow for handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. trimaco.com [trimaco.com]
- 4. petrochemistry.eu [petrochemistry.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. echemi.com [echemi.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

